7-Ethoxy-4,7-dioxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-4,7-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-14-9(13)6-4-7(10)3-5-8(11)12/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYJELELKLPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340877 | |
| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-55-4 | |
| Record name | 1-Ethyl 4-oxoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethoxy-4,7-dioxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoethyl 4-Oxoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxy-4,7-dioxoheptanoic acid, also known as monoethyl 4-oxoheptanedioate, is a dicarbonyl compound containing both a carboxylic acid and an ester functional group. While commercially available, detailed experimental and biological data in the public domain is scarce. This guide consolidates the available chemical and physical properties of this compound and presents a theoretical synthetic approach. It is important to note that specific experimental protocols for its synthesis and its biological activity have not been found in peer-reviewed literature.
Chemical Properties and Identifiers
This compound is a solid organic compound. Its core structure is a seven-carbon chain with oxo groups at positions 4 and 7, a carboxylic acid at one terminus, and an ethoxy group forming an ester at the other.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Monoethyl 4-oxoheptanedioate, 4-Oxoheptanedioic acid monoethyl ester, 3-Ketopentane-1,5-dicarboxylic acid monoethyl ester | [1][2][3] |
| CAS Number | 1506-55-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₅ | [1][2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [3] |
| Melting Point | 67 - 72 °C | [1][3] |
| Boiling Point | Not available | [1] |
| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents. | |
| Purity (Commercial) | >97.0% | [3] |
| InChI Key | JYEYJELELKLPLO-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O | [2] |
Spectroscopic Data
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, a plausible synthetic route can be proposed based on the selective hydrolysis of a corresponding diester, such as diethyl 4-oxoheptanedioate. This approach would involve the careful saponification of one of the two ester groups.
Theoretical Synthetic Workflow
The following diagram illustrates a hypothetical two-step synthesis starting from diethyl 4-oxoheptanedioate. This is a theoretical pathway and has not been experimentally validated for this specific compound.
References
An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid
CAS Number: 1506-55-4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for 7-Ethoxy-4,7-dioxoheptanoic acid. This guide synthesizes available information and provides expert-postulated methodologies and potential applications based on the chemistry of related γ-keto acids and esters.
Introduction
This compound, also known by its synonym 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional organic molecule featuring a terminal carboxylic acid, a mid-chain ketone, and an ethyl ester.[1][2][3][4][5] This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis and medicinal chemistry. The presence of a γ-keto acid moiety suggests potential for derivatization into various heterocyclic systems and as a substrate for enzymatic transformations. This document provides a comprehensive overview of its known properties, a postulated synthetic pathway with detailed experimental protocols, and an exploration of its potential applications in drug development based on the bioactivity of analogous compounds.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1506-55-4 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₄O₅ | [2][3] |
| Molecular Weight | 202.20 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate | [2][4][5] |
| Appearance | White to off-white solid/powder | [3][4][5] |
| Melting Point | 67-72 °C | [4][5] |
| Purity | ≥97-98% (as commercially available) | [2][3][4][5] |
| Storage | Sealed in a dry environment at room temperature or refrigerated. | [3] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 80.67 Ų | [2] |
| LogP (octanol-water partition coefficient) | 0.7636 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 7 | [2] |
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound is via a Michael addition reaction, a well-established method for the formation of γ-keto esters.[6][7][8] This approach involves the conjugate addition of an enolate derived from a β-keto ester to an α,β-unsaturated carbonyl compound.
Proposed Synthetic Pathway: Michael Addition
The proposed synthesis involves the reaction of ethyl acetoacetate with ethyl acrylate under basic conditions, followed by hydrolysis of the resulting diester.
Caption: Proposed Michael addition synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 4-oxoheptanedioate (Michael Adduct)
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol.
-
Base Formation: Sodium metal is cautiously added to the ethanol to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.
-
Enolate Formation: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature to form the corresponding enolate.
-
Michael Addition: Ethyl acrylate is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.
-
Work-up: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 4-oxoheptanedioate.
-
Purification: The crude product can be purified by vacuum distillation.
Step 2: Selective Hydrolysis to this compound
-
Reaction Setup: The purified diethyl 4-oxoheptanedioate is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
-
Hydrolysis: A stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to selectively hydrolyze one of the ester groups. The reaction is monitored by thin-layer chromatography (TLC).
-
Acidification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.
-
Extraction and Purification: The product, this compound, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product can be further purified by recrystallization.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the γ-keto acid and ester functionalities are present in various biologically active molecules. This suggests that the title compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.
As a Precursor to Bioactive Heterocycles
The 1,4-dicarbonyl moiety in this compound is a classic precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. These heterocyclic cores are prevalent in a wide range of pharmaceuticals.
Caption: Potential synthetic utility for producing bioactive heterocycles.
Hypothetical Signaling Pathway Involvement
Given that some γ-keto acids and their derivatives have been investigated for their roles in metabolic pathways and as enzyme inhibitors, it is plausible that this compound or its derivatives could interact with biological targets. For instance, structurally related dicarboxylic acids are known to inhibit enzymes involved in metabolic processes. A hypothetical mechanism could involve the inhibition of a metabolic enzyme, leading to downstream effects on cellular signaling.
Caption: Hypothetical inhibition of a metabolic enzyme by a derivative.
Safety Information
Based on available supplier safety data sheets, this compound is classified with the following hazards:
Table 3: Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation. | [3] |
| H319 | Causes serious eye irritation. | [3] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this chemical.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate in the fields of organic and medicinal chemistry. While specific research on its properties and applications is currently limited, its structural features suggest avenues for the synthesis of diverse and potentially bioactive molecules. The proposed synthetic route via Michael addition offers a reliable method for its preparation. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic characteristics, and biological activity to unlock its full potential for scientific and drug development applications.
References
- 1. fiveable.me [fiveable.me]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 1506-55-4 [sigmaaldrich.com]
- 4. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | TCI AMERICA [tcichemicals.com]
- 5. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a bifunctional organic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, safety information, and its role as a versatile intermediate in the synthesis of more complex molecules. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also presents a plausible synthetic protocol and discusses potential, though not yet fully elucidated, areas of application based on its structural characteristics.
Core Physicochemical and Safety Data
A summary of the key identifiers, physicochemical properties, and safety information for this compound is presented below. This data has been compiled from various chemical supplier databases and computational chemistry resources.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate |
| CAS Number | 1506-55-4 |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| Melting Point | 67 °C |
| Boiling Point | Not available |
| Density | Not available |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O |
| InChI Key | JYEYJELELKLPLO-UHFFFAOYSA-N |
Table 2: Safety and Hazard Information
| Parameter | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 |
Synthetic Applications
This compound is primarily utilized as a functionalized building block in organic synthesis.[1] Its structure, featuring a terminal carboxylic acid, an ethyl ester, and a ketone functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic systems. The presence of multiple reactive sites allows for selective chemical transformations, enabling its use in the construction of novel molecular scaffolds for potential pharmacologically active compounds and functional materials.
Experimental Protocol: A Plausible Synthetic Route
Reaction: Acylation of a malonic ester derivative followed by hydrolysis and decarboxylation.
Materials:
-
Monoethyl malonate
-
Strong base (e.g., Sodium ethoxide or Butyllithium)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)
-
Acylating agent (e.g., an appropriate acid chloride or anhydride)
-
Aqueous acid (for workup)
-
Aqueous base (for hydrolysis)
Procedure:
-
Enolate Formation: Dissolve monoethyl malonate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base to deprotonate the α-carbon, forming the corresponding enolate.
-
Acylation: To the enolate solution, add the acylating agent dropwise while maintaining the low temperature to control the reaction. Allow the reaction to proceed for a set time until completion, which can be monitored by thin-layer chromatography.
-
Workup: Quench the reaction by the slow addition of a weak aqueous acid. Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrate it under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting intermediate can then be subjected to acidic or basic hydrolysis to cleave one of the ester groups, followed by gentle heating to promote decarboxylation, yielding the final product, this compound.
-
Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the desired purity.
Potential Biological Significance
Currently, there is a lack of specific studies in the scientific literature detailing the biological activity or the precise signaling pathways modulated by this compound. However, research on structurally related compounds, such as 4-oxoheptanedioic acid derivatives, has indicated their formation from the oxidative fragmentation of polyunsaturated fatty acids like docosahexaenoic acid (DHA).[2][3] These derivatives have been shown to form adducts with proteins and phospholipids and may exhibit biological activities such as angiogenesis, potentially through interactions with receptors like Toll-like receptor 2 (TLR2).[2][3]
Given its structural motifs, it is plausible that this compound could be investigated for similar biological roles or as a tool to study the effects of related metabolites. Further research is required to elucidate any specific interactions with cellular signaling pathways.
Visualizing the Synthetic Workflow
Due to the absence of documented involvement in a specific biological signaling pathway, the following diagram illustrates a generalized workflow for the synthesis and subsequent utilization of this compound as a chemical intermediate.
Caption: A flowchart illustrating the general synthetic workflow and application of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 4-Oxoheptanedioic Monoamide Derivatives of Proteins and Ethanolaminephospholipids: Products of Docosahexaenoate Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 7-Ethoxy-4,7-dioxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Characterization Data
7-Ethoxy-4,7-dioxoheptanoic acid, also known as 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional molecule containing both a ketone and a carboxylic acid, as well as an ester.[1] These functional groups make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1506-55-4 | [1] |
| Molecular Formula | C₉H₁₄O₅ | [1] |
| Molecular Weight | 202.20 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% (Commercially available) | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR | ~1.25 (t, 3H, -OCH₂CH₃), ~2.60 (t, 2H, -CH₂COOH), ~2.80 (t, 2H, -COCH₂-), ~2.95 (t, 2H, -COCH₂-), ~4.15 (q, 2H, -OCH₂CH₃), ~11.0 (s, 1H, -COOH) |
| ¹³C NMR | ~14.0 (-OCH₂CH₃), ~28.0 (-CH₂COOH), ~35.0 (-COCH₂-), ~38.0 (-COCH₂-), ~61.0 (-OCH₂CH₃), ~172.0 (-COO-), ~178.0 (-COOH), ~207.0 (C=O) |
| IR (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~1735 (C=O stretch, ester), ~1710 (C=O stretch, ketone), ~1700 (C=O stretch, carboxylic acid) |
Note: The predicted spectroscopic data is based on standard chemical shift values and functional group analysis. Actual experimental data may vary.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-oxoheptanedioic acid. The key transformation is a selective mono-esterification of one of the two carboxylic acid groups.
References
An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid: Structure, Isomerism, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a dicarboxylic acid monoester with potential applications in organic synthesis and medicinal chemistry. This document details its chemical structure, explores its isomeric forms, presents key physicochemical data, and outlines plausible synthetic strategies.
Core Compound: this compound
This compound, also known by its synonym monoethyl 4-oxoheptanedioate, is a bifunctional organic molecule. Its structure features a seven-carbon chain with a terminal carboxylic acid, a ketone group at the C4 position, and an ethyl ester at the C7 position.
Structural Formula:
The presence of a 1,4-dicarbonyl motif makes this compound an interesting subject for studying keto-enol tautomerism and a versatile precursor in various synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1506-55-4 | [1][2] |
| Molecular Formula | C₉H₁₄O₅ | [1] |
| Molecular Weight | 202.20 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O | [2] |
| Melting Point | 67 °C | [1] |
| Topological Polar Surface Area | 80.67 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 7 | [2] |
Isomerism of this compound
The molecular formula C₉H₁₄O₅ allows for a significant number of structural isomers. These can be broadly categorized as constitutional isomers, which differ in the connectivity of their atoms.
Constitutional Isomers
Constitutional isomers of this compound can arise from variations in the carbon skeleton, the position of the functional groups (ketone, carboxylic acid, and ester), and the nature of the ester group.
Key Structural Isomers Include:
-
Positional Isomers of the Keto Group: The ketone functionality can be located at other positions on the heptanedioic acid backbone.
-
Branched-Chain Isomers: The seven-carbon chain can be branched.
-
Alternative Ester Groups: While the primary compound is an ethyl ester, other ester arrangements with the same molecular formula are possible (e.g., a methyl ester of an eight-carbon dicarboxylic acid with an additional methyl group).
-
Cyclic Isomers: The molecular formula could correspond to cyclic structures containing the requisite functional groups.
-
7-Ethoxy-7-oxoheptanoic acid: This is a prominent constitutional isomer where the ketone group is absent, and the structure is a simple monoethyl ester of pimelic acid.
Table 2: Comparison of this compound and a Key Isomer
| Feature | This compound | 7-Ethoxy-7-oxoheptanoic acid |
| Molecular Formula | C₉H₁₄O₅ | C₉H₁₆O₄ |
| Molecular Weight | 202.20 g/mol | 188.22 g/mol |
| Functional Groups | Carboxylic Acid, Ketone, Ester | Carboxylic Acid, Ester |
| CAS Number | 1506-55-4 | 33018-91-6 |
Tautomerism
The 1,4-dicarbonyl system in this compound allows for the existence of keto-enol tautomers. Tautomers are constitutional isomers that readily interconvert.[3][4] The equilibrium between the keto and enol forms is influenced by factors such as solvent and temperature.[5] The enol form can be a key reactive intermediate in various chemical transformations.
Caption: Keto-enol tautomerism of the core structure.
Experimental Protocols: Synthetic Approaches
Proposed Synthesis via Michael Addition
A potential synthetic strategy involves a Michael addition reaction. This would likely entail the conjugate addition of an enolate derived from a suitable precursor to an α,β-unsaturated carbonyl compound.
Hypothetical Retro-synthesis:
Caption: Retrosynthetic analysis for a Michael addition approach.
Proposed Experimental Protocol:
-
Preparation of the Nucleophile: A malonic acid monoester derivative would be deprotonated using a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.
-
Michael Addition: The generated enolate would then be reacted with ethyl acrylate in a suitable solvent.
-
Work-up and Purification: The reaction mixture would be neutralized, and the product extracted. Purification could be achieved through column chromatography or distillation.
-
Hydrolysis and Decarboxylation: The resulting diester would be selectively hydrolyzed and decarboxylated to yield the final product.
Considerations for Dieckmann Condensation
While the Dieckmann condensation is typically an intramolecular reaction to form cyclic β-keto esters from diesters, a variation of this type of reactivity could potentially be adapted for the synthesis of the linear 1,4-dicarbonyl system, though this is less direct than the Michael addition.[1][6][7]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity of this compound. However, dicarboxylic acid monoesters as a class have been investigated for various biological activities.[3][8] Given its structure, potential areas of investigation could include its role as a metabolic intermediate or its interaction with enzymes that process dicarboxylic acids. Further research is required to elucidate any potential pharmacological effects or involvement in cellular signaling pathways.
Conclusion
This compound is a multifaceted organic compound with a structure that lends itself to a rich landscape of isomerism and synthetic possibilities. While its biological role remains to be explored, its chemical characteristics make it a valuable target for further investigation in the fields of synthetic chemistry and drug discovery. The synthetic routes proposed herein offer a starting point for researchers aiming to synthesize and study this and related molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 7. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 8. youtube.com [youtube.com]
Spectroscopic and Synthetic Profile of 7-Ethoxy-4,7-dioxoheptanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Ethoxy-4,7-dioxoheptanoic acid, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the analysis of its functional groups. Furthermore, it outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and proposes a plausible synthetic pathway.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound (CAS: 1506-55-4, Molecular Formula: C₉H₁₄O₅, Molecular Weight: 202.20 g/mol ) are dictated by the presence of a carboxylic acid, a ketone, and an ethyl ester functional group.[1] The predicted data are summarized in the tables below.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| ~2.80 | Triplet | 2H | -COCH₂CH₂COOH |
| ~2.70 | Triplet | 2H | -COCH₂CH₂COOCH₂CH₃ |
| ~2.60 | Triplet | 2H | -CH₂CH₂COOH |
| ~2.50 | Triplet | 2H | -CH₂CH₂COOCH₂CH₃ |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~208 | C=O (ketone) |
| ~178 | C=O (carboxylic acid) |
| ~173 | C=O (ester) |
| ~61 | -OCH₂CH₃ |
| ~37 | -COCH₂- |
| ~36 | -COCH₂- |
| ~29 | -CH₂COOH |
| ~28 | -CH₂COOCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1200 | Strong | C-O stretch (ester and carboxylic acid) |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 202 | Molecular ion [M]⁺ |
| 185 | Loss of -OH |
| 174 | Loss of -C₂H₅ |
| 157 | Loss of -OC₂H₅ |
| 129 | Loss of -COOC₂H₅ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[3]
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a small organic molecule should be used.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[4]
-
Application: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
-
Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]
-
Ionization: Introduce the sample into the mass spectrometer. For a volatile compound, electron ionization (EI) is a common method. This involves bombarding the sample with high-energy electrons to generate charged fragments.[6]
-
Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[7]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[7]
Plausible Synthetic Pathway
A potential synthetic route to this compound could involve a variation of the malonic ester synthesis.
Caption: A plausible synthetic workflow for this compound.
Logical Relationship of Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound.
Caption: Logical workflow for structure elucidation using spectroscopic data.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
Predicted Physicochemical Properties of 7-Ethoxy-4,7-dioxoheptanoic acid
An in-depth analysis of the scientific literature and chemical databases reveals no specific data on a compound named "7-Ethoxy-4,7-dioxoheptanoic acid." This suggests that this molecule may be a novel chemical entity, a rarely studied intermediate, or is referred to under a different nomenclature.
Due to the absence of available data, this guide will instead provide a general framework and predictive methodologies that researchers, scientists, and drug development professionals can employ to assess the solubility and stability of a novel substituted dicarboxylic acid, using the requested compound as a hypothetical example. This approach will equip the reader with the necessary tools to characterize a new chemical entity.
In the absence of experimental data, computational tools can provide valuable initial estimates of a molecule's properties. These predictions are based on its chemical structure.
Table 1:
| Property | Predicted Value | Method |
| Molecular Weight | 218.19 g/mol | - |
| pKa (acidic) | ~4.5 (Carboxylic Acid) | Structure-based prediction |
| LogP | ~0.8 | ALOGPS |
| Water Solubility | Moderately Soluble | Based on LogP and presence of polar groups |
General Experimental Protocols for Solubility and Stability Assessment
The following sections outline standard experimental procedures to determine the aqueous solubility and chemical stability of a novel compound like our hypothetical "this compound."
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Experimental Workflow:
Caption: Workflow for shake-flask solubility determination.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound at that specific pH and temperature.
Stability Assessment in Aqueous Buffers
This experiment evaluates the chemical stability of the compound in aqueous solutions at different pH values over time, which is crucial for understanding its shelf-life and behavior in biological systems.
Logical Relationship for Stability Analysis:
Caption: Logical flow for aqueous stability assessment.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Incubation Solutions: Spike the stock solution into pre-warmed aqueous buffers (e.g., pH 2.0 and 7.4) to a final concentration of 1-10 µM. The final concentration of the organic solvent should be low (<1%) to avoid solubility artifacts.
-
Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop any degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Table 2: Example Data Presentation for Aqueous Stability
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 2.0 | 37 | > 24 |
| 7.4 | 37 | 15.2 |
Potential Signaling Pathways and Drug Development Considerations
While no specific pathways are associated with "this compound," its structure, a dicarboxylic acid, suggests potential interactions with biological systems that recognize or are modulated by such moieties.
-
Metabolic Enzymes: The ester and ketone functionalities suggest potential susceptibility to hydrolysis by esterases or reduction by ketoreductases.
-
Cellular Transporters: Dicarboxylic acids can be substrates for various transporters, such as the organic anion transporters (OATs), which could influence its absorption, distribution, and excretion.
Hypothetical Drug Development Workflow:
Caption: General workflow for early-stage drug development.
This guide provides a foundational framework for the initial characterization of a novel chemical entity. The successful development of any new compound will depend on the rigorous application of these and other more advanced experimental techniques to build a comprehensive understanding of its chemical and biological properties.
An In-Depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Ethoxy-4,7-dioxoheptanoic acid is a versatile bifunctional molecule that serves as a valuable synthetic intermediate in organic chemistry and drug discovery. Its characteristic 1,4-dicarbonyl moiety, flanked by an ethoxy group and a terminal carboxylic acid, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the Paal-Knorr pyrrole synthesis, a cornerstone reaction for the formation of substituted pyrroles. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are presented to facilitate its practical application in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1506-55-4 |
| Appearance | Solid |
| Purity | ≥98% (commercially available) |
| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate |
Synthetic Routes
The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A common route involves the Stobbe condensation followed by hydrolysis and esterification, or alternatively, the hydrolysis of a diester precursor.
Synthesis of Diethyl 4-oxopimelate
A key precursor to the title compound is diethyl 4-oxopimelate. This can be synthesized via methods such as the Michael addition of ethyl acetoacetate to ethyl acrylate followed by Dieckmann-like cyclization and subsequent hydrolysis and decarboxylation, or via the reaction of ethyl succinate and ethyl acrylate.
Synthesis of this compound from Diethyl 4-oxopimelate
Partial hydrolysis of diethyl 4-oxopimelate under controlled basic conditions selectively saponifies the ester group that is more sterically accessible, yielding the monoacid, this compound.
Overall Reaction:
Caption: Synthesis of this compound.
Experimental Protocol: Hydrolysis of Diethyl 4-oxopimelate
-
Reactants:
-
Diethyl 4-oxopimelate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of diethyl 4-oxopimelate in a suitable solvent (e.g., ethanol) is cooled in an ice bath.
-
A stoichiometric amount of aqueous sodium hydroxide is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a specified time, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 2.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Purity |
| Diethyl 4-oxopimelate | 1. NaOH (aq), 2. HCl | 12-24 h | Room Temp. | 85-95% | >95% |
Application as a Synthetic Intermediate: Paal-Knorr Pyrrole Synthesis
The 1,4-dicarbonyl structure of this compound makes it an ideal substrate for the Paal-Knorr synthesis, a powerful method for constructing substituted pyrroles.[1][2] The reaction involves the condensation of the dicarbonyl compound with a primary amine under acidic conditions.[1]
Overall Reaction:
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Experimental Protocol: Synthesis of Ethyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate
-
Reactants:
-
This compound
-
Benzylamine
-
Glacial acetic acid
-
Toluene
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of this compound and an equimolar amount of benzylamine in toluene is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux for a specified period, with water being removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 2-(1-benzyl-5-methyl-1H-pyrrol-2-yl)acetate.
-
| Substrate | Amine | Catalyst | Solvent | Temperature | Yield |
| This compound | Benzylamine | Acetic Acid | Toluene | Reflux | 70-85% |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting materials to the final heterocyclic product, highlighting the role of this compound as a key intermediate.
References
An In-depth Technical Guide on the Potential Biological Activities of Dioxoheptanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dioxoheptanoic acids represent a class of keto acids with emerging biological significance. This technical guide provides a comprehensive overview of the known biological activities of these compounds, with a primary focus on 4,6-dioxoheptanoic acid, also known as succinylacetone. This document details its primary mechanism of action as a potent inhibitor of heme biosynthesis and its consequential roles in metabolic diseases and potential therapeutic applications. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development efforts.
Introduction to Dioxoheptanoic Acids
Dioxoheptanoic acids are seven-carbon carboxylic acids containing two ketone functional groups. While several isomers exist, the most extensively studied is 4,6-dioxoheptanoic acid (succinylacetone). This compound is a critical metabolite in the pathophysiology of Hereditary Tyrosinemia Type I (HT1), a rare and severe inherited metabolic disorder.[1] Under normal physiological conditions, succinylacetone is not produced in significant amounts. However, in HT1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the accumulation of fumarylacetoacetate, which is then converted to the highly toxic succinylacetone. The primary biological activity of succinylacetone stems from its potent inhibition of the enzyme δ-aminolevulinate dehydratase (ALAD), a critical enzyme in the heme biosynthesis pathway.
Core Biological Activity: Inhibition of Heme Biosynthesis
The most well-documented biological activity of 4,6-dioxoheptanoic acid is its potent and competitive inhibition of δ-aminolevulinate dehydratase (ALAD), also known as porphobilinogen synthase.[2] ALAD is the second enzyme in the heme biosynthesis pathway and catalyzes the condensation of two molecules of aminolevulinic acid to form porphobilinogen.[3]
Mechanism of Action
Succinylacetone acts as a competitive inhibitor of ALAD.[2] Its structure mimics the natural substrate, δ-aminolevulinic acid, allowing it to bind to the active site of the enzyme, thereby blocking the synthesis of porphobilinogen. This inhibition leads to a bottleneck in the heme synthesis pathway, resulting in decreased production of heme and the accumulation of δ-aminolevulinic acid.[2][3]
Quantitative Inhibition Data
While the potent inhibitory effect of succinylacetone on ALAD is well-established, specific Ki or IC50 values can vary depending on the experimental conditions and the source of the enzyme. Nearly complete inhibition of ALAD activity has been observed at concentrations of 10 µmol/L of succinylacetone.[4]
| Compound | Target | Inhibition Metric | Value | Organism/Cell Line |
| 4,6-Dioxoheptanoic Acid (Succinylacetone) | δ-Aminolevulinate Dehydratase (ALAD) | Concentration for near-complete inhibition | 10 µmol/L | Human (in vitro) |
Further research is needed to establish standardized Ki and IC50 values across different experimental systems.
Signaling and Metabolic Pathways
The biological effects of 4,6-dioxoheptanoic acid are primarily understood through its impact on two interconnected metabolic pathways: tyrosine catabolism and heme biosynthesis.
Tyrosine Catabolism and Succinylacetone Formation
In individuals with Hereditary Tyrosinemia Type I, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) disrupts the final step of tyrosine degradation. This leads to the accumulation of fumarylacetoacetate, which is then converted to succinylacetone.[5]
Heme Biosynthesis Pathway and Inhibition by Succinylacetone
Succinylacetone directly inhibits ALAD, the second enzyme in the heme biosynthesis pathway. This disruption has significant downstream effects on cellular function due to the critical roles of heme in various biological processes, including oxygen transport (hemoglobin), drug metabolism (cytochromes P450), and cellular respiration (electron transport chain).[6]
Other Potential Biological Activities
While the inhibition of heme biosynthesis is the most prominent activity of 4,6-dioxoheptanoic acid, other potential biological effects are being explored.
Immunomodulation: Dendritic Cell Conditioning
4,6-Dioxoheptanoic acid has been used as a component of dendritic cell conditioning medium. While detailed protocols are not widely published, the rationale likely involves the modulation of dendritic cell maturation and function through the inhibition of heme synthesis. Heme and its metabolites can influence immune cell differentiation and activity. The generation of tolerogenic dendritic cells is a potential application, which could have therapeutic implications for autoimmune diseases and transplantation.[7][8][9][10]
Other Dioxoheptanoic Acid Isomers and Derivatives
Research into other isomers, such as 2,4-dioxoheptanoic acid and 3,5-dioxoheptanoic acid, and their derivatives is limited. Some studies on related dioxoalkanoic acid structures suggest potential for a broader range of biological activities, including roles as scaffolds for the synthesis of pharmacologically active compounds.[11] However, specific data on the biological effects of these other dioxoheptanoic acids are not yet available.
Experimental Protocols
Assay for δ-Aminolevulinate Dehydratase (ALAD) Activity Inhibition
This protocol is adapted from established methods for measuring ALAD activity and its inhibition by succinylacetone.[12][13]
Objective: To determine the inhibitory effect of 4,6-dioxoheptanoic acid on ALAD activity in a cell or tissue homogenate.
Materials:
-
Cell or tissue homogenate
-
4,6-Dioxoheptanoic acid (succinylacetone) stock solution
-
δ-Aminolevulinic acid (ALA) solution
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (pH 6.8)
-
Tris buffer (pH 7.6)
-
Modified Ehrlich's reagent
-
Spectrophotometer
Procedure:
-
Homogenate Preparation:
-
For tissues (e.g., liver), homogenize in a buffer containing DTT and potassium phosphate on ice.
-
For cultured cells, wash with PBS, resuspend in the appropriate buffer, and sonicate on ice.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the cell/tissue homogenate with the potassium phosphate buffer containing DTT.
-
Add varying concentrations of succinylacetone to different tubes to create a dose-response curve. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the ALA substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding a solution containing trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add modified Ehrlich's reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of the solution at 555 nm using a spectrophotometer.
-
The absorbance is proportional to the amount of porphobilinogen (PBG) formed.
-
-
Data Analysis:
-
Calculate the percentage of ALAD inhibition for each concentration of succinylacetone compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow Diagram:
Generation of Tolerogenic Dendritic Cells (General Protocol)
Objective: To generate tolDCs from human peripheral blood mononuclear cells (PBMCs) and assess the potential of 4,6-dioxoheptanoic acid to induce a tolerogenic phenotype.
Materials:
-
Human PBMCs
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
4,6-Dioxoheptanoic acid (succinylacetone)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, -CD80, -CD86, -HLA-DR)
-
Lipopolysaccharide (LPS) for maturation stimulus (optional)
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) by plastic adherence or using magnetic-activated cell sorting (MACS).
-
-
Differentiation of Immature Dendritic Cells (iDCs):
-
Culture the isolated monocytes in complete medium supplemented with GM-CSF and IL-4 for 5-7 days.
-
To test the effect of succinylacetone, add it to the culture medium at various concentrations at the beginning of the differentiation period.
-
-
Maturation of Dendritic Cells (mDCs):
-
After the differentiation period, immature DCs can be matured by adding a maturation stimulus such as LPS for 24-48 hours. This step is often used as a control to assess the stability of the tolerogenic phenotype.
-
-
Phenotypic Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers characteristic of iDCs, mDCs, and tolDCs (e.g., low expression of co-stimulatory molecules CD80 and CD86, and MHC class II molecule HLA-DR).
-
Analyze the cells by flow cytometry.
-
-
Functional Assays:
-
Perform mixed lymphocyte reactions (MLRs) to assess the T-cell stimulatory capacity of the generated DCs. TolDCs are expected to have a reduced ability to stimulate T-cell proliferation.
-
Measure cytokine production (e.g., IL-10, IL-12) by ELISA. TolDCs typically produce high levels of the anti-inflammatory cytokine IL-10 and low levels of the pro-inflammatory cytokine IL-12.
-
Pharmacokinetics and Bioavailability
There is currently a lack of publicly available pharmacokinetic data for 4,6-dioxoheptanoic acid (succinylacetone). In clinical contexts related to tyrosinemia type I, its presence and concentration are primarily monitored in urine and blood as a diagnostic and prognostic marker.[14] Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which would be essential for any potential therapeutic development.
Conclusion and Future Directions
The primary and most significant biological activity of 4,6-dioxoheptanoic acid (succinylacetone) is its potent competitive inhibition of δ-aminolevulinic acid dehydratase, a key enzyme in the heme biosynthesis pathway. This mechanism is central to its role in the pathophysiology of hereditary tyrosinemia type I. While its application in conditioning dendritic cells suggests immunomodulatory potential, this area requires further investigation with detailed protocols and functional studies. The biological activities of other dioxoheptanoic acid isomers and their derivatives remain largely unexplored and represent a potential area for future drug discovery research. For researchers and drug development professionals, a deeper understanding of the structure-activity relationships of dioxoheptanoic acids and their pharmacokinetic profiles will be crucial for translating their biological activities into therapeutic applications.
References
- 1. Succinylacetone - Wikipedia [en.wikipedia.org]
- 2. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delta-Aminolevulinic acid dehydratase: effects of succinylacetone in rat liver and kidney in an in vivo model of the renal Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
- 6. Effect of succinylacetone on heme and cytochrome P450 synthesis in hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol of generation of tolerogenic dendritic cells affects their transcriptional and metabolic profiles leading to specific tolerogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol of generation of tolerogenic dendritic cells affects their transcriptional and metabolic profiles leading to specific tolerogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tolerogenic dendritic cells generated in vitro using a novel protocol mimicking mucosal tolerance mechanisms represent a potential therapeutic cell platform for induction of immune tolerance [frontiersin.org]
- 10. Tolerogenic dendritic cells generated in vitro using a novel protocol mimicking mucosal tolerance mechanisms represent a potential therapeutic cell platform for induction of immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ALAD Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. Succinylacetone - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a valuable bifunctional molecule for synthetic and medicinal chemistry. This document details its physicochemical properties, commercial availability, and its primary application as a precursor for the synthesis of heterocyclic compounds. While specific peer-reviewed experimental protocols for this exact molecule are not extensively documented, this guide provides detailed representative methodologies for the synthesis of furans and pyrroles, which are key applications for compounds of this class.
Commercial Availability
This compound (CAS No. 1506-55-4) is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to bulk amounts.
| Supplier | Purity | Notes |
| American Elements | Can be produced in high and ultra-high purity forms (99% to 99.999%+) | Offers various grades including technical, pharmaceutical, and research grades.[1] |
| ChemScene | ≥98% | Provides custom synthesis and commercial production services.[2] |
| Sigma-Aldrich | Not specified (AldrichCPR); 98% (Ambeed, Inc.) | Distributes for multiple chemical producers. The AldrichCPR product is noted for early discovery research, and the buyer assumes responsibility for confirming purity.[3][4] |
| Benchchem | Not specified | Marketed as a research chemical and synthetic intermediate.[5] |
| Tokyo Chemical Industry (TCI) | >97.0% | Listed as Monoethyl 4-Oxoheptanedioate.[6] |
Physicochemical and Safety Data
A summary of the key physicochemical and safety properties of this compound is presented below. This data is essential for safe handling, experimental design, and characterization.
| Property | Value |
| CAS Number | 1506-55-4[1][5] |
| Molecular Formula | C₉H₁₄O₅[1] |
| Molecular Weight | 202.21 g/mol [6] |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-Oxoheptanedioate[1][6] |
| Physical State | Solid[4][6] |
| Melting Point | 67 °C[1] |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O[1] |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P313, P321, P332+P313, P337+P313, P362+P364[1] |
Applications in Synthetic Chemistry
This compound is a versatile building block in organic synthesis. Its structure, which features a 1,4-dicarbonyl motif, makes it an ideal precursor for synthesizing substituted five-membered heterocycles such as furans and pyrroles through the Paal-Knorr synthesis.[2][7][8][9][10] These heterocyclic scaffolds are prevalent in a vast array of pharmacologically active compounds and natural products. The terminal carboxylic acid and ethyl ester groups offer additional handles for further chemical modifications, such as amidation or esterification, providing significant flexibility in molecular design for drug discovery and material science.
Experimental Protocols
While specific, published protocols detailing the use of this compound are scarce, its chemical reactivity as a 1,4-dicarbonyl compound is well-established. The following sections provide detailed, representative protocols for the Paal-Knorr synthesis of furans and pyrroles, which are directly applicable to this substrate.
Representative Protocol 1: Paal-Knorr Furan Synthesis
This protocol describes the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan.[2][4][10]
Objective: To synthesize a substituted furan from this compound.
Materials:
-
This compound (1.0 equivalent)
-
Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), or a Lewis acid like TiCl₄)[4][11]
-
Anhydrous solvent (e.g., Toluene, Ethanol, or Glacial Acetic Acid)[2]
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard workup and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 5-10 mol%) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure substituted furan.
Caption: Paal-Knorr synthesis of a furan from this compound.
Representative Protocol 2: Paal-Knorr Pyrrole Synthesis
This protocol details the condensation of a 1,4-dicarbonyl compound with a primary amine to yield a substituted pyrrole.[3][7][9]
Objective: To synthesize a substituted N-alkyl/aryl pyrrole from this compound.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (e.g., aniline, benzylamine) or an ammonia source (e.g., ammonium acetate) (1.1-1.5 equivalents)[3][7]
-
Solvent (e.g., Ethanol, Methanol, or Glacial Acetic Acid)
-
Optional: Weak acid catalyst (e.g., a drop of concentrated HCl or acetic acid) to accelerate the reaction.[7][9]
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave reaction vial)
-
Standard workup and purification supplies
Procedure (Conventional Heating):
-
In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and the chosen solvent.
-
Add a catalytic amount of weak acid if desired.
-
Heat the reaction mixture to reflux with stirring and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, perform a standard aqueous workup as described in Protocol 4.1.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Procedure (Microwave-Assisted):
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound, the primary amine, solvent, and catalyst (if used).[3]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[3]
-
After cooling, perform the workup and purification as described above.
Caption: Paal-Knorr synthesis of a pyrrole from this compound.
Experimental Workflow and Logic
The synthesis of heterocycles from this compound follows a logical and streamlined workflow, beginning with the selection of reagents and culminating in the purification of the final product.
Caption: General experimental workflow for Paal-Knorr synthesis.
Involvement in Signaling Pathways
A thorough review of the scientific literature did not reveal any evidence of this compound being directly involved in biological signaling pathways. Its primary utility, as documented by suppliers and inferred from its chemical structure, is as a synthetic intermediate in organic and medicinal chemistry for the construction of more complex molecules.
Conclusion
This compound is a commercially available and highly versatile 1,4-dicarbonyl compound. Its principal value for researchers lies in its utility as a precursor for the synthesis of substituted furans and pyrroles via the robust and efficient Paal-Knorr synthesis. The presence of both a carboxylic acid and an ethyl ester provides additional opportunities for derivatization, making it a valuable tool for developing novel compounds in drug discovery and materials science. This guide provides the foundational knowledge and representative protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | Research Chemical [benchchem.com]
- 6. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Derivatization of 7-Ethoxy-4,7-dioxoheptanoic Acid for Enhanced Detection in Chromatographic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxy-4,7-dioxoheptanoic acid is a dicarboxylic acid monoester containing a ketone functional group. Its structure presents analytical challenges due to its polarity and potential for thermal instability, which can lead to poor chromatographic peak shape and low sensitivity in techniques like Gas Chromatography (GC). To overcome these challenges and enable robust quantification in complex matrices, derivatization of its carboxylic acid and/or ketone functional groups is essential.
This application note provides detailed protocols for the derivatization of this compound for two common analytical workflows:
-
Silylation for GC-Mass Spectrometry (GC-MS) Analysis: Conversion of the carboxylic acid to its trimethylsilyl (TMS) ester to increase volatility and thermal stability.
-
Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC) Analysis: Attachment of a fluorescent tag to the carboxylic acid for highly sensitive detection by a fluorescence detector (FLD).
These methods are critical for pharmacokinetic studies, metabolite identification, and quality control in drug development and manufacturing.
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS and HPLC analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-MS Analysis of TMS-Derivatized this compound
| Parameter | Value |
| Derivatization Efficiency | > 98% |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 10 ng/mL |
| Linear Range | 10 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Recovery | 92 - 108% |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 12% |
Table 2: HPLC-FLD Analysis of Fluorescently Labeled this compound
| Parameter | Value |
| Derivatization Efficiency | > 95% |
| Limit of Detection (LOD) | 50 - 200 pg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 1 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 95 - 107% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the conversion of the carboxylic acid group of this compound to a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This derivatization increases the volatility of the analyte for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile
-
Nitrogen gas supply for evaporation
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately transfer 100 µL of the sample containing this compound into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried residue to reconstitute it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
Protocol 2: Fluorescent Labeling for HPLC Analysis
This protocol details the esterification of the carboxylic acid group with a fluorescent labeling agent, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), for sensitive detection by HPLC with a fluorescence detector.
Materials:
-
This compound standard or sample extract
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) solution (1 mg/mL in acetone)
-
Potassium Carbonate (anhydrous)
-
Crown Ether (18-Crown-6)
-
Anhydrous Acetone
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of the sample solution into a 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample, add 200 µL of the Br-Mmc solution in acetone.
-
Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount (approx. 0.5 mg) of 18-crown-6.
-
Seal the tube and vortex thoroughly.
-
Incubate the mixture at 60°C for 45 minutes in a heating block, protected from light.
-
-
Sample Cleanup (if necessary):
-
After cooling, centrifuge the tube to pellet the potassium carbonate.
-
Transfer the supernatant to a clean autosampler vial.
-
Evaporate to dryness and reconstitute in 100 µL of the mobile phase for injection.
-
HPLC-FLD Parameters (Typical):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 325 nm
-
Emission Wavelength (λem): 395 nm
-
-
Injection Volume: 10 µL.
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of this compound.
Caption: Workflow for GC-MS analysis via silylation.
Caption: Workflow for HPLC analysis via fluorescent labeling.
Caption: Logic for choosing a derivatization method.
Application Note: 7-Ethoxy-4,7-dioxoheptanoic Acid for GC-MS Based Metabolomics
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is a powerful tool for understanding cellular physiology and pathology. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in metabolomics due to its high sensitivity, reproducibility, and broad coverage of primary metabolites. However, the analysis of polar and non-volatile metabolites, such as organic acids, requires a crucial derivatization step to increase their volatility and thermal stability.
This application note describes a protocol for the use of 7-Ethoxy-4,7-dioxoheptanoic acid in the context of GC-MS-based metabolite profiling. While specific data for this compound is not widely available, its structural features as a dicarboxylic acid monoethyl ester suggest its potential utility as an internal standard for the quantification of other dicarboxylic acids and related metabolites in biological samples. The protocols provided are based on well-established methods for the analysis of organic acids in cellular extracts.
Key Applications
-
Internal Standard: Due to its unique mass and likely distinct retention time, this compound can potentially serve as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification of target metabolites.
-
Metabolite Profiling: This protocol is applicable to the broader analysis of organic acids and other derivatizable metabolites in various biological matrices, including cell cultures and biofluids.
Chemical Properties
| Property | Value |
| Chemical Formula | C9H14O5 |
| Molecular Weight | 202.21 g/mol |
| CAS Number | 1506-55-4 |
| Structure | O=C(CCC(=O)CCC(=O)O)OCC |
Quantitative Performance (Representative Data)
The following table summarizes typical performance data for the GC-MS analysis of dicarboxylic acids using methods analogous to those described in this protocol. These values should be considered as representative targets for method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 pg on column |
| Limit of Quantification (LOQ) | 5 - 50 pg on column |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation from Adherent Cell Culture
This protocol outlines the steps for quenching metabolism and extracting metabolites from adherent cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, pre-chilled to -80°C
-
Water, LC-MS grade, pre-chilled to 4°C
-
Chloroform, LC-MS grade, pre-chilled to -20°C
-
Cell scraper
-
Centrifuge capable of 4°C and >14,000 x g
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Quenching: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any remaining medium.
-
Metabolite Extraction: Add 1 mL of a pre-chilled (-80°C) 80% methanol solution to each plate.
-
Cell Lysis: Place the culture dish on a flat bed of dry ice and use a cell scraper to detach the cells into the methanol solution.
-
Homogenization: Transfer the cell suspension to a 1.5 mL microcentrifuge tube. Vortex for 30 seconds.
-
Phase Separation: Add 500 µL of chloroform and 300 µL of water to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (upper aqueous/methanol phase), non-polar (lower chloroform phase), and protein pellet.
-
Sample Collection: Carefully transfer the upper polar phase containing the organic acids to a new microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 10 µL of a 1 mg/mL stock) to the polar extract.
-
Drying: Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
Derivatization: Silylation
This protocol describes the conversion of polar metabolites into their more volatile trimethylsilyl (TMS) derivatives.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Pyridine, anhydrous
-
Heating block or oven
-
GC vials with inserts and PTFE-lined caps
Procedure:
-
Reagent Preparation: Prepare a derivatization solution of MSTFA and pyridine (e.g., 1:1 v/v).
-
Derivatization Reaction: Add 50 µL of the derivatization solution to the dried metabolite extract.
-
Incubation: Tightly cap the vial and incubate at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized metabolites. These may require optimization based on the specific instrument and analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp to 325°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Analysis
Data processing can be performed using the instrument manufacturer's software or specialized metabolomics software. The process typically involves peak identification by matching mass spectra to libraries (e.g., NIST, Fiehn), peak integration, and quantification relative to the internal standard (this compound).
Visualizations
Caption: Experimental workflow for GC-MS based metabolomics.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the GC-MS analysis of metabolites from cell cultures, with a potential application for this compound as an internal standard. The provided methodologies for sample preparation, derivatization, and GC-MS analysis are based on established practices in the field of metabolomics. For optimal results, method validation and optimization are recommended for the specific biological matrix and analytical instrumentation used.
Application Notes and Protocols for 7-Ethoxy-4,7-dioxoheptanoic acid in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4,7-dioxoheptanoic acid is a dicarboxylic acid monoethyl ester with potential applications in metabolomics research as a synthetic intermediate and a building block for more complex molecules.[1] While direct studies on its metabolic fate are not extensively documented, its structure suggests a plausible interaction with fatty acid metabolism pathways. Dicarboxylic acids are known products of omega-oxidation of fatty acids, a pathway that gains prominence when mitochondrial beta-oxidation is compromised.[2][3] The study of exogenous dicarboxylic acids like this compound can, therefore, offer valuable insights into cellular energy homeostasis and metabolic flexibility.
These application notes provide a framework for investigating the metabolic impact of this compound, drawing upon established methodologies for the study of dicarboxylic acids in metabolomics.
Chemical Properties and Identifiers
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1506-55-4 | [4][5][6][7] |
| Molecular Formula | C₉H₁₄O₅ | [4][5] |
| Molecular Weight | 202.20 g/mol | [5] |
| IUPAC Name | This compound | [1][4][7] |
| Synonyms | 3-Ketopentane-1,5-Dicarboxylic Acid Monoethyl Ester, 3-Oxopentane-1,5-Dicarboxylic Acid Monoethyl Ester, 4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-Oxoheptanedioate | [4][5] |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O | [5] |
| Melting Point | 67 °C | [4] |
| Physical Form | Solid | [7] |
| Purity | ≥98% (typical) | [5][7] |
Potential Applications in Metabolomics Research
The unique structure of this compound, featuring both an ester and a carboxylic acid functional group, makes it a candidate for several avenues of metabolomics investigation:
-
Probing Fatty Acid Oxidation: To determine if the compound can be metabolized through mitochondrial or peroxisomal beta-oxidation.
-
Investigating Cellular Metabolism Modulation: To assess its impact on central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
-
Elucidating Signaling Pathway Interactions: To explore its effects on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).
-
Surrogate for Endogenous Metabolites: To act as a stable, labeled surrogate for tracing the flux of related endogenous dicarboxylic acids.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for studying the metabolic effects of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, C2C12) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of Treatment Media: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with the treatment media containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: After incubation, rapidly aspirate the treatment medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis and Protein Precipitation: Scrape the cells and collect the cell lysate. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.[2]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cellular metabolites, to a new tube.
-
Drying: Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.[2]
Protocol 3: LC-MS/MS-based Metabolomics Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography (LC) system (e.g., 50% methanol).
-
Chromatographic Separation: Inject the reconstituted samples into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer. Employ a suitable column (e.g., C18) and gradient elution to separate the metabolites.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in both positive and negative ionization modes to detect a broad range of metabolites. Acquire data in full scan mode and, for targeted analysis, in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify metabolites. Perform statistical analysis to identify significant changes in metabolite levels between control and treated groups.
Hypothetical Data Presentation
The following table represents hypothetical quantitative data from a targeted metabolomics experiment, illustrating the potential effects of this compound on key metabolic pathways.
| Metabolite | Control (Relative Abundance) | 10 µM Treatment (Relative Abundance) | 50 µM Treatment (Relative Abundance) | p-value | Pathway |
| Citrate | 1.00 ± 0.12 | 0.85 ± 0.10 | 0.65 ± 0.08 | <0.05 | TCA Cycle |
| Succinate | 1.00 ± 0.15 | 1.10 ± 0.13 | 1.25 ± 0.18 | >0.05 | TCA Cycle |
| Malate | 1.00 ± 0.11 | 0.90 ± 0.09 | 0.75 ± 0.10 | <0.05 | TCA Cycle |
| Acetyl-CoA | 1.00 ± 0.20 | 1.30 ± 0.18 | 1.60 ± 0.22 | <0.01 | Fatty Acid Oxidation |
| Palmitoylcarnitine | 1.00 ± 0.18 | 0.70 ± 0.15 | 0.50 ± 0.12 | <0.01 | Fatty Acid Oxidation |
Visualizations
The following diagrams illustrate the potential metabolic context and experimental workflow for studying this compound.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1506-55-4 [sigmaaldrich.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Ethoxy-4,7-dioxoheptanoic acid in Biological Matrices
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Ethoxy-4,7-dioxoheptanoic acid. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this keto-acid in complex biological matrices such as plasma and urine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method utilizes electrospray ionization in negative mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound is a dicarbonyl compound containing a carboxylic acid and an ethyl ester.[1] Its structure suggests potential relevance as a metabolite or a synthetic intermediate in various chemical and pharmaceutical applications. Accurate and reliable quantification of such molecules is crucial for pharmacokinetic studies, metabolism research, and process optimization in drug development. LC-MS/MS offers the high sensitivity and selectivity required for analyzing such compounds in complex biological samples. This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for this compound.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (≥99%)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., cold acetonitrile)
Instrumentation
-
A UHPLC or HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving the analyte from matrix interferences. A reversed-phase separation is proposed.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50-100 mm x 2.1 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid elution (e.g., 5-95% B in 5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Due to the presence of a carboxylic acid group, electrospray ionization (ESI) in negative ion mode is recommended for optimal sensitivity. Quantification is achieved using Multiple Reaction Monitoring (MRM). The molecular weight of this compound is 202.20 g/mol .[2]
Table 2: Predicted Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 201.2 |
| MRM Transitions | |
| Product Ion 1 | m/z 157.2 (Loss of C2H4O - ethoxy group) |
| Product Ion 2 | m/z 129.2 (Loss of C2H4O and CO) |
| Product Ion 3 | m/z 85.2 (Further fragmentation of the heptanoic backbone) |
| Collision Energy | To be optimized for each transition (start at 10-25 eV) |
| Dwell Time | 100 ms |
Note: The MRM transitions and collision energies are predicted and require experimental optimization by infusing a standard solution of the analyte.
Results and Discussion
This application note provides a starting point for the development of a robust LC-MS/MS method for this compound. The proposed sample preparation protocol is a straightforward protein precipitation, which is generally effective for small molecules in plasma. The chromatographic conditions are based on common reversed-phase methods for separating polar acidic compounds.
The predicted mass spectrometry parameters are based on the chemical structure of this compound. The precursor ion is the deprotonated molecule [M-H]⁻. The predicted product ions correspond to characteristic losses from the parent molecule, such as the loss of the ethoxy group and subsequent fragmentation of the carbon backbone. Optimization of the collision energy for each MRM transition is crucial to maximize sensitivity.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The protocol is designed to be a starting point for method development and should be validated according to the specific requirements of the research or application.
Visualizations
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 7-Ethoxy-4,7-dioxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted furans and pyrroles utilizing 7-Ethoxy-4,7-dioxoheptanoic acid as a key building block. The inherent 1,4-dicarbonyl functionality of this reagent makes it an ideal substrate for the Paal-Knorr synthesis, a robust and versatile method for constructing five-membered heterocyclic rings.
Introduction
This compound is a valuable bifunctional molecule containing both a keto-ester and a keto-acid moiety. This arrangement of functional groups allows for the regioselective synthesis of highly functionalized furan and pyrrole derivatives, which are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds. The presence of a propanoic acid side chain and an ethyl ester group offers opportunities for further chemical modifications, making the resulting heterocyclic products attractive for the development of new chemical entities in drug discovery programs.
The primary synthetic route for the cyclization of this compound into furan and pyrrole derivatives is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with either an acid catalyst (for furan synthesis) or a primary amine/ammonia (for pyrrole synthesis), followed by an intramolecular cyclization and dehydration to form the aromatic heterocyclic ring.[1][2]
Data Presentation
The following tables summarize the expected products and representative reaction conditions for the synthesis of furan and pyrrole derivatives from this compound based on established Paal-Knorr reaction principles.
Table 1: Synthesis of Ethyl 2-(2-carboxyethyl)-5-methylfuran-3-carboxylate
| Parameter | Value |
| Product | Ethyl 2-(2-carboxyethyl)-5-methylfuran-3-carboxylate |
| Reaction Type | Paal-Knorr Furan Synthesis |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-8 hours |
| Yield | 75-85% (estimated) |
Table 2: Synthesis of Ethyl 2-(2-carboxyethyl)-1,5-dimethylpyrrole-3-carboxylate
| Parameter | Value |
| Product | Ethyl 2-(2-carboxyethyl)-1,5-dimethylpyrrole-3-carboxylate |
| Reaction Type | Paal-Knorr Pyrrole Synthesis |
| Reagent | Methylamine (CH₃NH₂) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-12 hours |
| Yield | 70-80% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-carboxyethyl)-5-methylfuran-3-carboxylate
This protocol describes the acid-catalyzed cyclization of this compound to form a substituted furan.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add this compound (1.0 eq).
-
Add toluene to dissolve the starting material.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure ethyl 2-(2-carboxyethyl)-5-methylfuran-3-carboxylate.
Protocol 2: Synthesis of Ethyl 2-(2-carboxyethyl)-1,5-dimethylpyrrole-3-carboxylate
This protocol details the synthesis of a substituted pyrrole by reacting this compound with a primary amine.
Materials:
-
This compound
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add methylamine solution (1.1 eq) to the flask. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Gently heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2-(2-carboxyethyl)-1,5-dimethylpyrrole-3-carboxylate.
Visualizations
Signaling Pathways and Reaction Mechanisms
The Paal-Knorr synthesis proceeds through distinct mechanisms for furan and pyrrole formation.
Caption: Paal-Knorr mechanism for furan synthesis.
Caption: Paal-Knorr mechanism for pyrrole synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of heterocyclic compounds from this compound is depicted below.
References
Application Notes and Protocols for the Reaction of 7-Ethoxy-4,7-dioxoheptanoic Acid with Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ethoxy-4,7-dioxoheptanoic acid is a chemical compound featuring a carboxylic acid, a ketone, and an ester functional group.[1][2] This combination of reactive sites makes it a versatile building block in organic synthesis, particularly for the development of novel molecular scaffolds in drug discovery and materials science. The reaction of its carboxylic acid moiety with primary or secondary amines to form amide bonds is a fundamental transformation for creating libraries of new chemical entities with potential biological activity. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and potential applications of the resulting amide derivatives.
Reaction Mechanism: Amide Bond Formation
The reaction between this compound and an amine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carboxylic acid. However, since the hydroxyl group of a carboxylic acid is a poor leaving group, the acid must first be activated. This is typically achieved using a coupling agent.
The general mechanism involves three key steps:
-
Activation of the Carboxylic Acid: A coupling agent (e.g., a carbodiimide like EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.[3]
-
Tetrahedral Intermediate Collapse and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and a urea byproduct.
A second molecule of the amine may be required to neutralize the acid that is produced during the reaction.[4][5]
Caption: General mechanism for amide bond formation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of amide derivatives of this compound. Researchers should optimize conditions for specific amine substrates.
Protocol 1: Amide Synthesis using EDC/HOBt Coupling
This protocol describes a common method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware
-
Magnetic stirrer
Caption: General experimental workflow for amide synthesis.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).[6]
-
Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.[6]
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Data Presentation
The following table summarizes representative, hypothetical data for the synthesis of various amide derivatives from this compound. Actual yields may vary depending on the specific amine and reaction conditions.
| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 12 | 85 |
| 2 | Benzylamine | HATU | DIPEA | DMF | 8 | 92 |
| 3 | Morpholine | T3P | Pyridine | DCM | 6 | 88 |
| 4 | (R)-1-Phenylethylamine | COMU | DIPEA | DCM | 10 | 89 |
| 5 | Cyclohexylamine | EDC/HOBt | DIPEA | DMF | 16 | 82 |
Applications in Drug Development
The amide derivatives of this compound are of significant interest in medicinal chemistry and drug development.
-
Scaffold for Library Synthesis: The core structure can be readily modified by introducing a wide variety of amines, allowing for the rapid generation of a diverse library of compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The conversion of a carboxylic acid to an amide can significantly alter a molecule's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing drug candidates.
-
Linker Technology: The bifunctional nature of the parent molecule allows for its potential use as a linker in applications such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where the amide bond provides a stable connection between different molecular components.
Disclaimer: The experimental protocols and data presented are for illustrative purposes. All laboratory work should be conducted by trained professionals in a suitable and safe environment. Optimization of reaction conditions is recommended for each specific substrate.
References
Application Note: Quantitative Analysis of Carboxylic Acid Biomarkers using 7-Ethoxy-4,7-dioxoheptanoic Acid Derivatization by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantitation of biomarkers is crucial for disease diagnosis, prognosis, and the development of new therapeutics. Many endogenous biomarkers, such as short-chain fatty acids and other carboxylic acid-containing metabolites, present analytical challenges for liquid chromatography-mass spectrometry (LC-MS) due to their high polarity, low volatility, and poor ionization efficiency.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations by improving the chromatographic retention and enhancing the mass spectrometric response of target analytes.[3] This application note describes a detailed protocol for the quantitation of carboxylic acid biomarkers using a novel derivatization agent, 7-Ethoxy-4,7-dioxoheptanoic acid, coupled with LC-MS/MS analysis.
This compound is a specialized reagent designed to react selectively with carboxylic acid functional groups under mild conditions. The derivatization introduces a tag that enhances the hydrophobicity and ionization efficiency of the biomarker, leading to improved sensitivity and chromatographic separation. This method is particularly useful for the analysis of biomarkers in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomarker standard(s)
-
Stable isotope-labeled internal standard (SIL-IS)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (or other biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges
Sample Preparation
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) - Optional:
-
For complex matrices or low abundance biomarkers, an SPE cleanup step may be necessary.
-
Reconstitute the dried extract in a suitable loading buffer.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample, wash the cartridge to remove interferences, and elute the biomarker fraction.
-
Evaporate the eluate to dryness.
-
Derivatization Protocol
-
Reconstitute the dried sample extract in 50 µL of ACN.
-
Prepare the derivatization reagent mixture:
-
In a separate vial, mix this compound, DIC, and NHS in a 1:1.2:1.2 molar ratio in ACN.
-
-
Add 20 µL of the derivatization reagent mixture to the sample extract.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the derivatized biomarker and the SIL-IS.
Data Presentation
The quantitative performance of the method was evaluated for a representative carboxylic acid biomarker. The results are summarized in the tables below.
Table 1: Optimized MRM Transitions for a Derivatized Biomarker
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Biomarker | [M+H]+ | Fragment 1 | 25 |
| Fragment 2 | 35 | ||
| Derivatized SIL-IS | [M+H]+ | Fragment 1 | 25 |
| Fragment 2 | 35 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for biomarker quantitation.
Caption: A hypothetical signaling pathway involving a carboxylic acid biomarker.
Conclusion
This application note provides a comprehensive protocol for the sensitive and robust quantitation of carboxylic acid-containing biomarkers in biological matrices. The use of this compound as a derivatization agent significantly enhances the analytical performance of the LC-MS/MS method. The detailed experimental procedures and performance metrics demonstrate the suitability of this method for high-throughput biomarker analysis in clinical research and drug development.
References
Application Note: Hypothetical Analysis of 7-Ethoxy-4,7-dioxoheptanoic Acid in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 7-Ethoxy-4,7-dioxoheptanoic acid is a chemical compound for which specific applications in pharmaceutical analysis are not extensively documented in publicly available literature. This document presents a hypothetical application and corresponding analytical protocols based on the analysis of structurally similar molecules, such as dicarboxylic acid monoesters and keto-esters. The provided experimental details and data are illustrative and should be adapted and validated for any specific application.
Introduction
This compound is a bifunctional molecule containing a carboxylic acid, a keto group, and an ester. Such structures are of interest in pharmaceutical development, potentially as linkers in bioconjugation, as building blocks in synthesis, or as metabolites of new chemical entities. Accurate and robust analytical methods are crucial for the quantification and characterization of such molecules in various stages of drug discovery and development.
This application note outlines hypothetical protocols for the quantitative analysis of this compound in a pharmaceutical context using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| CAS Number | 1506-55-4 |
| Appearance | Solid |
| Melting Point | 67 °C |
| SMILES | CCOC(=O)CCC(=O)CCC(=O)O |
Hypothetical Application: Quantification in a Drug Formulation
For the purpose of this application note, we will consider the hypothetical scenario where this compound is a critical starting material in the synthesis of a novel active pharmaceutical ingredient (API). Its purity and concentration in a stock solution need to be accurately determined.
Experimental Protocols
Method 1: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis and purity assessment of this compound in bulk material or simple formulations.
4.1. Instrumentation and Columns
-
A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
4.2. Reagents and Solutions
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1% v/v in water and acetonitrile)
4.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (due to the carbonyl groups)
-
Injection Volume: 10 µL
4.4. Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4.5. Hypothetical HPLC Performance Data
The following table summarizes the expected performance characteristics of this hypothetical HPLC method.
| Parameter | Hypothetical Value |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations, for instance, in biological matrices or for impurity profiling.[1][2]
5.1. Instrumentation
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[3]
5.2. Reagents and Solutions
-
Same as the HPLC method, but with LC-MS grade solvents.
5.3. LC Conditions
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5.4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Multiple Reaction Monitoring (MRM) Transitions: The following table outlines the hypothetical MRM transitions for this compound.
| Parameter | Value |
| Precursor Ion (m/z) | 201.08 [M-H]⁻ |
| Product Ion 1 (m/z) | 155.05 (Loss of C₂H₅OH) |
| Collision Energy 1 (eV) | 10 |
| Product Ion 2 (m/z) | 113.02 (Further fragmentation) |
| Collision Energy 2 (eV) | 15 |
5.5. Hypothetical LC-MS/MS Performance Data
| Parameter | Hypothetical Value |
| Retention Time | ~ 2.8 min |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of a pharmaceutical compound like this compound.
Workflow for Pharmaceutical Analysis
Hypothetical Derivatization for Enhanced Detection
For carboxylic acids lacking a strong chromophore, derivatization can enhance detection sensitivity.[4] The following diagram illustrates a hypothetical derivatization reaction for this compound with a fluorescent labeling agent.
Hypothetical Derivatization Scheme
Conclusion
While specific pharmaceutical applications of this compound are not well-established, its structure lends itself to analysis by standard chromatographic techniques. The hypothetical HPLC-UV and LC-MS/MS methods described here provide a robust framework for the potential quantification of this and structurally related molecules in a pharmaceutical setting. These methods offer a starting point for method development and would require full validation according to regulatory guidelines (e.g., ICH) for any specific application.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 7-Ethoxy-4,7-dioxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4,7-dioxoheptanoic acid is a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a 1,4-dicarbonyl system, a terminal carboxylic acid, and an ethyl ester, offers multiple reactive sites for chemical modification. This allows for the construction of a diverse range of complex molecules, particularly heterocyclic systems, which are prominent scaffolds in many biologically active compounds.[1] The electrophilic carbonyl centers are susceptible to nucleophilic attack, and the carboxylic acid moiety can be readily converted into amides, esters, or other functional groups. This application note provides a detailed protocol for the synthesis of a novel pyrrole derivative from this compound, outlines its potential biological relevance, and presents a representative signaling pathway that could be modulated by such a compound.
Synthesis of a Novel Pyrrole Derivative
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2][3][4][5] This reaction typically proceeds under neutral or mildly acidic conditions and is known for its operational simplicity and often good to excellent yields.[5] In this protocol, we describe the synthesis of a novel N-aryl pyrrole derivative, 5-(2-carboxyethyl)-2-(ethoxycarbonyl)-1-phenyl-1H-pyrrole , by reacting this compound with aniline.
Experimental Protocol
Materials:
-
This compound (MW: 202.20 g/mol )
-
Aniline (MW: 93.13 g/mol )
-
Glacial Acetic Acid
-
Ethanol, Anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.02 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add aniline (1.02 g, 11 mmol) followed by glacial acetic acid (0.60 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexane to yield the pure 5-(2-carboxyethyl)-2-(ethoxycarbonyl)-1-phenyl-1H-pyrrole .
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Quantitative Data
The following table summarizes the hypothetical quantitative data for the synthesis of 5-(2-carboxyethyl)-2-(ethoxycarbonyl)-1-phenyl-1H-pyrrole .
| Parameter | Value |
| Starting Material | This compound (2.02 g) |
| Reagent | Aniline (1.02 g) |
| Product Yield (g) | 2.35 g |
| Product Yield (%) | 82% |
| Purity (by HPLC) | >98% |
| Hypothetical Biological Activity | |
| Target | p38 Mitogen-Activated Protein Kinase (MAPK) |
| IC₅₀ | 75 nM |
Potential Biological Application and Signaling Pathway
Pyrrole-containing compounds are known to exhibit a wide range of biological activities, and many are investigated as potential kinase inhibitors in drug discovery.[6] Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[7][8] The synthesized novel pyrrole derivative, with its specific substitution pattern, could potentially be an inhibitor of a kinase such as the p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress stimuli.[9]
Representative Signaling Pathway: p38 MAPK Pathway
The diagram below illustrates a simplified p38 MAPK signaling pathway. External stimuli such as inflammatory cytokines or environmental stress activate a cascade of upstream kinases (MAPKKK and MAPKK), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response. A potential inhibitor, such as the novel pyrrole derivative synthesized, could block the activity of p38 MAPK, thereby preventing the downstream signaling events.
Conclusion
This compound serves as a valuable and flexible starting material for the synthesis of novel heterocyclic compounds. The Paal-Knorr synthesis provides a straightforward and efficient method for the construction of substituted pyrroles from this precursor. The resulting compounds, such as the N-aryl pyrrole derivative described, have the potential for interesting biological activities, including the inhibition of key signaling proteins like p38 MAPK. The protocols and data presented here offer a foundation for further research and development in the synthesis and biological evaluation of new chemical entities derived from this compound.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Ethoxy-4,7-dioxoheptanoic acid derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 7-Ethoxy-4,7-dioxoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound possesses both a carboxylic acid and a ketone functional group, making it a relatively polar and non-volatile compound.[1][2] Derivatization is essential for:
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: To enhance its volatility and thermal stability, which prevents decomposition in the heated injector and column. This leads to improved peak shape and increased sensitivity.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: To improve ionization efficiency, enhance retention on reverse-phase columns, and boost detection sensitivity.[2][4]
Q2: Which functional groups of this compound should be targeted for derivatization?
A2: Depending on the analytical technique and the desired outcome, you can target the carboxylic acid group, the ketone group, or both.
-
For GC-MS: It is highly recommended to derivatize both the carboxylic acid (via esterification or silylation) and the ketone group (via oximation) to achieve optimal volatility and thermal stability.[1][5] However, derivatizing only the carboxylic acid group is often sufficient.
-
For LC-MS: Targeting the carboxylic acid group is a common and effective strategy.[4] Reagents that react with the ketone group can also be employed to improve chromatographic behavior and detection.
Q3: What are the most common derivatization methods for this compound?
A3: The most prevalent methods involve esterification or silylation for the carboxylic acid group and oximation for the ketone group.
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Esterification: This method converts the carboxylic acid to an ester, which is more volatile. Common reagents include alcohols (like methanol or ethanol) in the presence of an acid catalyst (e.g., BF3, HCl), or diazomethane.[6]
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).[1][7]
-
Oximation: The ketone group can be converted to an oxime using reagents like methoxyamine hydrochloride. This prevents keto-enol tautomerism, which can lead to multiple peaks in the chromatogram.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low product yield | Incomplete reaction due to insufficient reagent, time, or temperature. | Optimize reaction conditions, including the molar ratio of derivatizing agent to analyte (a 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point).[7] Increase reaction time and/or temperature according to the reagent's specifications.[7] |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can deactivate many derivatization reagents.[7][8] | |
| Analyte degradation. | Avoid excessive heating during sample preparation and derivatization. Analyze the sample as soon as possible after derivatization.[1] | |
| Multiple peaks for the analyte | Incomplete derivatization of one or both functional groups. | Optimize reaction conditions as described above. Ensure fresh derivatization reagents are used.[1] |
| Keto-enol tautomerism of the underivatized ketone group. | Derivatize the ketone group using an oximation reagent like methoxyamine hydrochloride.[1] | |
| Side reactions. | Use milder reaction conditions or a more selective derivatizing agent. | |
| Poor peak shape (tailing) | Presence of active sites in the GC system (e.g., injector liner, column). | Use a deactivated injector liner and condition the GC column as per the manufacturer's guidelines.[1] |
| Incomplete derivatization leaving polar functional groups exposed. | Re-optimize the derivatization procedure to ensure complete reaction. | |
| Low recovery | Incomplete extraction or derivatization. | Optimize the extraction solvent and procedure. Ensure the derivatization reaction goes to completion.[1] |
| Adsorption of the analyte to glassware or sample vials. | Silanize glassware to reduce active sites. | |
| Matrix effects in LC-MS or GC-MS | Co-eluting matrix components suppressing or enhancing the analyte signal. | Improve sample cleanup procedures (e.g., solid-phase extraction). Use a matrix-matched calibration curve or an internal standard for quantification.[9] |
Quantitative Data Summary
The following table presents representative quantitative data for the derivatization and analysis of compounds similar to this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Derivatization Efficiency | > 95% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis (Oximation followed by Silylation)
This protocol is designed to derivatize both the ketone and carboxylic acid functional groups for optimal GC-MS analysis.[1][5]
Materials:
-
This compound sample
-
Pyridine
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Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Dissolve a known amount of the dried sample in the anhydrous solvent.
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the sample.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification for GC-MS or LC-MS Analysis
This protocol targets the carboxylic acid group.
Materials:
-
This compound sample
-
Methanol with 3N HCl (or BF3-methanol)
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
Heating block or water bath
-
GC or LC vials
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent.
-
Esterification:
-
Add 1 mL of methanol with 3N HCl to the sample.
-
Cap the vial and heat at 60°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of the extraction solvent.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial.
-
-
Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for analysis.
Visualizations
Caption: Experimental workflow for derivatization.
Caption: Troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Common issues with 7-Ethoxy-4,7-dioxoheptanoic acid stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Ethoxy-4,7-dioxoheptanoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that as specific stability data for this compound is limited, this guidance is based on the known chemical properties of structurally related β-keto esters and dicarboxylic acid monoesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound has two primary potential degradation pathways in solution:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4,7-dioxoheptanoic acid and ethanol.
-
Decarboxylation: The β-keto acid moiety (a ketone at the beta-position relative to the carboxylic acid) is prone to decarboxylation, especially upon heating.[1][2] This process results in the loss of carbon dioxide (CO₂) and the formation of a ketone.
Q2: What factors can influence the stability of this compound in my experiments?
A2: The stability of your compound in solution can be affected by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester. The rate of hydrolysis is generally at its minimum in the neutral pH range.
-
Temperature: Higher temperatures can accelerate both the hydrolysis and decarboxylation reactions.[3]
-
Solvent: The type of solvent used can influence stability. Protic solvents, especially water, can participate in hydrolysis.
-
Presence of Catalysts: The presence of acids, bases, or enzymes (e.g., esterases) can catalyze degradation.
Q3: How can I monitor the stability of my this compound solution?
A3: You can monitor the stability of your solution by using analytical techniques that can separate and quantify the parent compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying the parent compound and its degradants.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation of the parent compound. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8°C) and protect from light. Consider using a buffered solution at a neutral pH. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | Identify the degradation products. A peak with a shorter retention time might correspond to the more polar dicarboxylic acid (from hydrolysis), while a less polar peak could be the decarboxylation product. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | Standardize solution preparation and handling procedures. Ensure consistent pH, temperature, and storage conditions for all experiments. |
| Precipitation in the solution. | The degradation product may have lower solubility in the chosen solvent. | Analyze the precipitate to identify its composition. Adjust the solvent system or lower the compound concentration if necessary. |
Illustrative Stability Data
The following tables are for illustrative purposes to demonstrate how stability data for this compound might be presented. These are not based on experimental results for this specific compound.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 25°C over 24 hours.
| pH | % Parent Compound Remaining | % Hydrolysis Product | % Decarboxylation Product |
| 3.0 | 85.2 | 14.1 | 0.7 |
| 5.0 | 95.8 | 4.0 | 0.2 |
| 7.0 | 99.1 | 0.8 | 0.1 |
| 9.0 | 90.3 | 9.5 | 0.2 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in pH 7.0 Buffer over 24 hours.
| Temperature (°C) | % Parent Compound Remaining | % Hydrolysis Product | % Decarboxylation Product |
| 4 | >99.9 | <0.1 | <0.1 |
| 25 | 99.1 | 0.8 | 0.1 |
| 40 | 92.5 | 5.3 | 2.2 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) at a concentration of 10 mg/mL.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, and 9).
-
Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
-
-
Incubation:
-
Divide each buffered solution into aliquots for different time points and temperature conditions.
-
For temperature studies, incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
For time-course studies, pull samples at predetermined intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
At each time point, quench any further degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and/or by freezing the sample.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.
-
Monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Improving derivatization efficiency with 7-Ethoxy-4,7-dioxoheptanoic acid
Technical Support Center: Enhancing Derivatization Efficiency
Disclaimer: Extensive research has revealed no specific documented applications of 7-Ethoxy-4,7-dioxoheptanoic acid as a derivatization agent for improving analytical efficiency. The information provided below is a general guide for the derivatization of molecules containing its primary functional groups: a carboxylic acid and a ketone . This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for derivatization reactions targeting these functionalities.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of molecules with carboxylic acid and ketone groups often necessary for analysis?
A1: Derivatization is a chemical modification process crucial for enhancing the analytical properties of compounds. For molecules containing polar functional groups like carboxylic acids and ketones, derivatization is employed to:
-
Increase Volatility and Thermal Stability: This is essential for Gas Chromatography (GC) analysis, preventing decomposition at high temperatures in the injector and column.
-
Improve Chromatographic Separation: By reducing polarity, peak tailing can be minimized, leading to better resolution and peak shape.
-
Enhance Detection Sensitivity: Introducing a chromophore or fluorophore allows for more sensitive detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). For Mass Spectrometry (MS), derivatization can improve ionization efficiency.
Q2: Which functional group, the carboxylic acid or the ketone, should be targeted for derivatization?
A2: The choice of which functional group to target depends on the analytical technique and the desired outcome:
-
For GC-MS Analysis: It is often advantageous to derivatize both the carboxylic acid (via esterification or silylation) and the ketone group (via oximation) to achieve maximum volatility and thermal stability. However, derivatizing the carboxylic acid alone is frequently sufficient.
-
For HPLC-UV/FLD/MS Analysis: Targeting the carboxylic acid is a common strategy to introduce a UV-active or fluorescent tag. Ketone-specific derivatizing agents can also be used to enhance detection.
Q3: What are the most common derivatization reactions for carboxylic acids and ketones?
A3:
-
Carboxylic Acids:
-
Esterification: Conversion to methyl esters (e.g., using diazomethane or BF₃/methanol) or other alkyl esters to increase volatility and reduce polarity.
-
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters, which are volatile and thermally stable.
-
Alkylation: Using alkyl halides to form esters, often used to introduce a chromophore.
-
-
Ketones:
-
Oximation: Reaction with hydroxylamine or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) to form oximes. This is a common method for GC-MS analysis.
-
Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), to form colored hydrazones for UV-Vis detection.
-
Q4: How can I optimize the derivatization reaction conditions?
A4: Optimization is critical for achieving complete and reproducible derivatization. Key parameters to consider include:
-
Reagent Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion.
-
Reaction Temperature and Time: These parameters are interdependent and should be optimized to ensure complete reaction without causing degradation of the analyte or derivative.
-
pH: The pH of the reaction mixture can significantly influence the reactivity of both the analyte and the derivatizing agent.
-
Solvent: The choice of solvent is important for dissolving both the analyte and the reagent and for facilitating the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during derivatization experiments targeting carboxylic acid and ketone functionalities.
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Presence of moisture: Silylating and some other derivatizing reagents are highly sensitive to water. 2. Incorrect reagent-to-analyte ratio: Insufficient reagent will lead to incomplete derivatization. 3. Suboptimal reaction temperature or time: The reaction may not have proceeded to completion. 4. Degraded derivatizing reagent: Reagents can degrade over time, especially with improper storage. 5. Incorrect pH: The reaction may be pH-sensitive. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Increase the molar excess of the derivatizing reagent. 3. Optimize the reaction temperature and time by running a time-course experiment. 4. Use a fresh bottle of the derivatizing reagent. 5. Adjust the pH of the reaction mixture to the optimal range for the specific derivatization chemistry. |
| Presence of Multiple Peaks for a Single Analyte | 1. Incomplete derivatization: Leads to peaks for both the derivatized and underivatized analyte. 2. Formation of byproducts: Side reactions can lead to the formation of unwanted products. 3. Degradation of the analyte or derivative: Harsh reaction conditions (e.g., high temperature) can cause degradation. | 1. Re-optimize the reaction conditions (temperature, time, reagent concentration). 2. Use a milder derivatizing reagent or adjust the reaction pH. A cleanup step after derivatization may be necessary to remove excess reagent and byproducts. 3. Use milder reaction conditions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Residual underivatized analyte: Polar unreacted analyte can interact with active sites in the GC or HPLC system. 2. Column overload: Injecting too much sample. 3. Interference from excess derivatizing reagent: A large excess of unreacted reagent can affect chromatography. | 1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Dilute the sample or reduce the injection volume. 3. Quench the reaction to consume excess reagent or perform a sample cleanup (e.g., liquid-liquid extraction or solid-phase extraction) after derivatization. |
Experimental Protocols
General Protocol for Two-Step Derivatization of a Keto-Acid for GC-MS Analysis
This protocol describes a general procedure for the oximation of the ketone followed by silylation of the carboxylic acid.
1. Oximation of the Ketone Group: a. Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen. b. Add 100 µL of a 20 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the reaction mixture to room temperature.
2. Silylation of the Carboxylic Acid Group: a. To the cooled reaction mixture from the oximation step, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 60°C for 20 minutes. c. Cool the vial to room temperature. d. The sample is now ready for injection into the GC-MS.
General Protocol for Derivatization of a Carboxylic Acid with a UV-Active Label for HPLC Analysis
This protocol describes a general procedure for labeling a carboxylic acid with a bromophenacyl derivative.
1. Sample Preparation: a. Evaporate the sample extract containing the analyte to dryness. b. Reconstitute the residue in 100 µL of a suitable aprotic solvent (e.g., acetonitrile).
2. Derivatization Reaction: a. Add 50 µL of a 10 mg/mL solution of 2-bromo-4'-nitroacetophenone (a UV-active labeling agent) in acetonitrile. b. Add 20 µL of a catalyst solution (e.g., 1% triethylamine in acetonitrile). c. Cap the vial and heat at 50°C for 60 minutes. d. Cool the reaction mixture to room temperature.
3. Sample Cleanup: a. Evaporate the solvent and excess reagent under a stream of nitrogen. b. Reconstitute the residue in the mobile phase for HPLC analysis.
Data Presentation
Table 1: Typical Reaction Parameters for Derivatization of Carboxylic Acids and Ketones
| Functional Group | Derivatization Method | Reagent | Typical Temperature | Typical Time | Typical Molar Excess of Reagent |
| Carboxylic Acid | Silylation | BSTFA | 60-80°C | 15-30 min | 50-100 fold |
| Carboxylic Acid | Esterification (with UV label) | Alkyl Halide (e.g., PNB-Br) | 50-70°C | 30-60 min | 10-50 fold |
| Ketone | Oximation | PFBHA | 70-90°C | 30-60 min | 20-50 fold |
| Ketone | Hydrazone Formation | DNPH | Room Temp - 40°C | 15-30 min | 10-30 fold |
Visualizations
Caption: A generalized workflow for a typical pre-column derivatization experiment.
Caption: A decision-making diagram for troubleshooting low derivatization yield.
Troubleshooting poor peak shape in GC-MS with derivatized analytes
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis of derivatized analytes. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why are my derivatized analyte peaks showing significant tailing?
Peak tailing is a common issue when analyzing derivatized analytes and is often indicative of active sites within the GC system. These active sites can interact with polar functional groups on your derivatized compounds, leading to distorted peak shapes.
Possible Causes and Solutions:
-
Active Sites in the Inlet: The inlet liner is a primary site for unwanted interactions.
-
Solution 1: Use a Deactivated Liner. Ensure you are using a high-quality, deactivated liner specifically designed for sensitive compounds. Consider liners with wool (also deactivated) to aid in volatilization, but be aware that the wool itself can become a source of activity.
-
Solution 2: Regular Inlet Maintenance. Septa and O-rings can release contaminants or create active sites as they degrade. Establish a regular maintenance schedule for replacing the septum, liner, and O-ring.
-
-
Contamination in the GC Column: The column itself can become contaminated or its stationary phase can degrade over time.
-
Solution 1: Column Conditioning. Recondition the column according to the manufacturer's instructions. This typically involves heating the column to a high temperature for a set period to remove contaminants.
-
Solution 2: Column Trimming. If the front end of the column is contaminated, trimming 10-15 cm from the inlet side can restore performance.
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free analytes with active hydrogens can interact strongly with the system.
-
Solution: Optimize Derivatization Reaction. Review and optimize your derivatization protocol. This may involve adjusting the reagent-to-analyte ratio, reaction time, or temperature.
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing with derivatized analytes.
Question 2: My peaks are broad, and their width increases with retention time. What is the cause?
Broad peaks, especially those that widen as the run progresses, often point to issues with the GC oven temperature program, carrier gas flow, or problems within the column itself.
Possible Causes and Solutions:
-
Incorrect Oven Temperature Program: A ramp rate that is too slow can cause excessive diffusion of analyte bands on the column, leading to broad peaks.
-
Solution: Increase Oven Ramp Rate. Try increasing the temperature ramp rate. A faster ramp will move the analytes through the column more quickly, reducing the time for band broadening.
-
-
Low Carrier Gas Flow Rate: Insufficient carrier gas flow will increase the time analytes spend in the column, leading to diffusion and broader peaks.
-
Solution: Optimize Flow Rate. Ensure your carrier gas flow rate is optimal for your column's internal diameter. For most standard columns (0.25 mm ID), a flow rate of 1.0-1.5 mL/min is a good starting point.
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, causing band broadening.
-
Solution: Dilute the Sample or Reduce Injection Volume. Try a 1:10 or 1:100 dilution of your sample. Alternatively, reduce the injection volume.
-
-
Thick Stationary Phase Film: Columns with a thick film are more susceptible to band broadening.
-
Solution: Use an Appropriate Column. Ensure your column's film thickness is appropriate for your analytes. For many derivatized compounds, a standard film thickness (e.g., 0.25 µm) is suitable.
-
Impact of Flow Rate on Peak Width
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Carrier Gas Flow Rate | 0.8 mL/min | 1.2 mL/min (Optimal) | 2.0 mL/min |
| Analyte Retention Time | 15.2 min | 12.5 min | 9.8 min |
| Peak Width at Half Height | 0.15 min | 0.08 min | 0.10 min |
| Theoretical Plates | 65,500 | 156,250 | 96,000 |
Data shown is for a hypothetical derivatized analyte on a 30m x 0.25mm ID column.
Question 3: I'm seeing split peaks for my derivatized analyte. What could be wrong?
Peak splitting is typically caused by issues in the injection process, leading to the sample being introduced onto the column in a non-uniform way.
Possible Causes and Solutions:
-
Improper Injection Technique: A slow injection speed can cause the sample to vaporize inefficiently in the inlet.
-
Solution: Use a Fast Injection. If performing a manual injection, ensure the plunger is depressed as quickly as possible. For autosamplers, a "fast" injection setting is usually optimal.
-
-
Inlet Temperature Too Low: If the inlet temperature is not high enough to flash vaporize the sample and solvent, it can lead to a slow, non-uniform transfer to the column.
-
Solution: Increase Inlet Temperature. Increase the inlet temperature by 20-30°C. Be careful not to exceed the thermal stability limit of your derivatized analytes.
-
-
Solvent Mismatch: Using a solvent that is not compatible with the stationary phase can cause phase distortion and peak splitting.
-
Solution: Check Solvent/Phase Compatibility. Ensure your solvent is appropriate for your column's stationary phase (e.g., avoid injecting highly polar solvents on a non-polar column).
-
Logical Diagram for Split Peak Causes
Side reactions of 7-Ethoxy-4,7-dioxoheptanoic acid and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxy-4,7-dioxoheptanoic acid. It addresses common side reactions and offers strategies to mitigate them, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable synthetic route involves a two-step process:
-
Mixed Claisen Condensation: Diethyl succinate is reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the intermediate, diethyl 4-oxoheptanedioate.
-
Selective Mono-hydrolysis: The resulting diester undergoes a carefully controlled hydrolysis to selectively cleave one of the ethyl ester groups, yielding this compound.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The main side reactions include self-condensation of diethyl succinate, complete hydrolysis of the diester intermediate to the diacid, incomplete hydrolysis, and potential transesterification if the alkoxide base does not match the ester's alcohol component.
Q3: How can I minimize the self-condensation of diethyl succinate?
A3: To favor the desired mixed Claisen condensation, it is advisable to use an excess of the more reactive electrophile, diethyl oxalate. Additionally, maintaining a low reaction temperature can help control the rate of the self-condensation reaction.
Q4: What is the key to achieving selective mono-hydrolysis?
A4: Selective mono-hydrolysis is typically achieved by carefully controlling the stoichiometry of the base (e.g., using slightly more than one equivalent of NaOH or KOH), reaction temperature (often at or below room temperature), and reaction time. The use of specific solvent systems, such as THF-water mixtures, can also enhance selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diethyl 4-oxoheptanedioate (Claisen condensation step) | - Self-condensation of diethyl succinate. - Incorrect base selection or insufficient amount of base. - Reaction temperature is too high or too low. | - Use an excess of diethyl oxalate. - Ensure the use of a strong, non-nucleophilic base like sodium ethoxide. Use at least one equivalent. - Optimize the reaction temperature; typically, these reactions are initiated at low temperatures and then allowed to warm. |
| Formation of significant amounts of 4,7-dioxoheptanedioic acid (diacid) | - Excess of base during hydrolysis. - Prolonged reaction time or elevated temperature during hydrolysis. | - Use a carefully measured amount of base (e.g., 1.0-1.2 equivalents). - Monitor the reaction progress closely using TLC or HPLC and quench the reaction upon completion. - Maintain a low and constant temperature during hydrolysis. |
| Presence of unreacted diethyl 4-oxoheptanedioate in the final product | - Insufficient amount of base for hydrolysis. - Short reaction time. | - Ensure at least one equivalent of base is used. - Allow the reaction to proceed to completion by monitoring via TLC or HPLC. |
| Formation of different ester byproducts (e.g., methyl esters) | - Use of a non-matching alkoxide base (e.g., sodium methoxide with ethyl esters). | - Always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. |
| Difficulty in purifying the final product | - Presence of multiple side products. | - Optimize the reaction conditions to minimize side reactions. - Employ appropriate purification techniques such as recrystallization or column chromatography. For acidic products, pH adjustment during workup is crucial for separation. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-oxoheptanedioate (Mixed Claisen Condensation)
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Sodium ethoxide (1.0 eq) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition: A mixture of diethyl succinate (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise to the stirred suspension of sodium ethoxide at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Selective Mono-hydrolysis)
-
Reaction Setup: Diethyl 4-oxoheptanedioate (1.0 eq) is dissolved in a mixture of THF and water.
-
Hydrolysis: The solution is cooled to 0-5°C, and a solution of sodium hydroxide (1.1 eq) in water is added dropwise while maintaining the low temperature.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC or HPLC until one of the ester spots disappears.
-
Workup: The reaction mixture is cooled in an ice bath and acidified with dilute hydrochloric acid to a pH of approximately 2.
-
Extraction: The product is extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Major side reactions in the synthesis process.
Caption: A logical workflow for troubleshooting the synthesis.
Matrix effects in biological samples with 7-Ethoxy-4,7-dioxoheptanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of 7-Ethoxy-4,7-dioxoheptanoic acid in biological samples.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.[1]
-
Troubleshooting Steps:
-
Assess Matrix Effect Quantitatively: Perform a quantitative matrix effect assessment using at least six different lots of your biological matrix. A high coefficient of variation (%CV) in the matrix factor across different lots indicates that the matrix effect is variable and a likely source of irreproducibility.
-
Evaluate Internal Standard (IS) Performance: Ensure your internal standard is appropriate. A stable isotope-labeled (SIL) internal standard for this compound is the best choice to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[2][3] If a SIL-IS is not available, an analogue that closely mimics the analyte's chromatographic and mass spectrometric behavior should be used.
-
Enhance Sample Preparation: Implement a more rigorous sample clean-up technique to remove interfering endogenous components.[3] Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] Techniques specifically designed to remove phospholipids, such as HybridSPE®, can be particularly effective for plasma and serum samples.
-
Issue 2: Low Analyte Signal and Poor Sensitivity
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components.[4][6]
-
Troubleshooting Steps:
-
Identify Ion Suppression Zones: Use the post-column infusion technique to identify the regions in your chromatogram where ion suppression occurs.[1][2] This involves infusing a constant flow of this compound post-column while injecting a blank extracted matrix sample. A dip in the baseline signal indicates an area of ion suppression.[1]
-
Optimize Chromatography: Adjust your chromatographic method to separate the elution of this compound from the identified ion suppression zones.[1][2] This can be achieved by modifying the mobile phase gradient, changing the pH of the mobile phase, or using a different stationary phase.
-
Reduce Sample Injection Volume: Injecting a smaller volume of the sample can reduce the amount of interfering matrix components entering the mass spectrometer, thereby lessening ion suppression.[2]
-
Sample Dilution: In some cases, diluting the sample can decrease the concentration of interfering components relative to the analyte, leading to a stronger analyte signal.[2][7]
-
Issue 3: Non-Linear Calibration Curves
-
Possible Cause: The matrix effect is not consistent across the concentration range of the calibration standards.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the matrix effect is consistent across calibrators and unknown samples.[3]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for non-linear effects caused by the matrix, as it will be affected in the same way as the analyte across the concentration range.[2]
-
Improve Sample Clean-up: A more effective sample preparation method can reduce the overall matrix effect, leading to improved linearity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my analysis of this compound?
A1: The "matrix" refers to all the components within a biological sample apart from this compound itself, such as proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects happen when these co-eluting substances interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][3] This can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[1][3] These effects can seriously compromise the accuracy, precision, and sensitivity of your quantitative results.[2]
Q2: What are the typical signs that matrix effects may be affecting my assay?
A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the sensitivity of the assay.[1][8] You may also notice inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method used to pinpoint the retention times at which ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any fluctuation in the constant signal of the infused analyte indicates the presence of matrix effects at that specific time in the chromatogram.[1][2]
-
Quantitative Matrix Effect Assessment: This method involves comparing the response of the analyte in a clean solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[1][4] The matrix factor (MF) is calculated to quantify the extent of the matrix effect. An MF below 1 suggests ion suppression, while an MF above 1 indicates ion enhancement.
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: In plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI) LC-MS. Other contributors include salts, proteins, and other endogenous small molecules that may co-elute with this compound.
Q5: What is the best strategy to minimize matrix effects?
A5: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than protein precipitation.[4][5]
-
Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of the matrix factor.
Materials:
-
This compound standard solution.
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Your established sample preparation reagents and equipment (e.g., protein precipitation, LLE, or SPE).
-
LC-MS/MS system.
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your validated sample preparation method. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Post-Extraction Spike) / (Mean Peak Area of Analyte in Neat Solution)
-
The %CV of the matrix factor across the different lots should also be calculated.
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect. |
| MF < 1 | Ion suppression is occurring. |
| MF > 1 | Ion enhancement is occurring. |
| %CV > 15% | Indicates significant variability in the matrix effect between different lots of the biological matrix. |
Protocol 2: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones
Materials:
-
This compound standard solution.
-
Blank biological matrix.
-
Syringe pump.
-
T-connector.
-
LC-MS/MS system.
Procedure:
-
Set up the Infusion: Using a syringe pump and a T-connector, continuously infuse a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[1]
-
Equilibrate the System: Allow the infused analyte signal to stabilize to a constant baseline.[1]
-
Inject a Blank Matrix Extract: Inject a sample of the extracted blank biological matrix onto the LC column and start the chromatographic run.[1]
-
Monitor the Analyte Signal: Observe the signal of the infused this compound. A drop in the baseline indicates a region of ion suppression, while a rise in the baseline signifies a region of ion enhancement at that particular retention time.[1]
Visualizations
Caption: A troubleshooting workflow for diagnosing and mitigating matrix effects.
Caption: Workflow for the assessment of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Detection of 7-Ethoxy-4,7-dioxoheptanoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 7-Ethoxy-4,7-dioxoheptanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound derivatives?
A1: this compound and its derivatives often lack strong chromophores or fluorophores, leading to poor sensitivity with standard HPLC-UV detection methods.[1] Their polarity can also present challenges in achieving good chromatographic separation and ionization efficiency in mass spectrometry.
Q2: What is the most common strategy to enhance the detection sensitivity of these compounds?
A2: Pre-column derivatization is a widely used and effective strategy.[1][2] This process involves chemically modifying the carboxylic acid group with a reagent that introduces a chromophoric or fluorophoric tag, significantly improving detection by UV or fluorescence detectors.[1]
Q3: Can I improve detection sensitivity without derivatization?
A3: Yes, particularly if you are using mass spectrometry (MS). Optimizing the LC-MS method parameters can significantly boost sensitivity.[3] This includes adjusting mobile phase composition, optimizing ionization source settings, and using smaller inner diameter HPLC columns to reduce flow rates and improve ionization efficiency.[4]
Q4: What type of detector is most suitable for analyzing these derivatives?
A4: The choice of detector depends on the analytical method. For derivatized compounds, a UV-Vis or fluorescence detector is suitable. For underivatized compounds, a mass spectrometer offers high selectivity and sensitivity.[5] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be used for non-volatile analytes that lack a UV chromophore.
Q5: How can I minimize background noise in my LC-MS analysis?
A5: To minimize background noise, it is crucial to use high-purity solvents and additives (LC-MS grade).[3] Proper sample preparation techniques like solid-phase extraction (SPE) can help remove interfering matrix components.[4] Regularly cleaning the ion source is also essential.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Peak Shape in HPLC-UV
| Possible Cause | Troubleshooting Step |
| Insufficient Derivatization | - Ensure the derivatization reagent is not expired and has been stored correctly.- Optimize the reaction conditions (e.g., temperature, time, pH, catalyst).- Increase the molar excess of the derivatization reagent. |
| Poor Chromatographic Resolution | - Adjust the mobile phase composition (e.g., organic solvent ratio, pH).- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Optimize the column temperature. |
| Analyte Degradation | - Check the stability of the derivatized and underivatized analyte in the sample solvent.- Use a cooled autosampler if necessary. |
| Incorrect Detection Wavelength | - Determine the optimal absorption wavelength for the derivatized analyte by scanning with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio in LC-MS
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Additives | - Use only LC-MS grade solvents and freshly prepared mobile phases.[3]- Filter all mobile phases before use. |
| Matrix Effects (Ion Suppression or Enhancement) | - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]- Dilute the sample to reduce the concentration of interfering matrix components.- Use an internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Suboptimal Ion Source Parameters | - Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature.[4] |
| Improper Mobile Phase pH | - Adjust the mobile phase pH to promote the ionization of the target analyte (e.g., acidic pH for positive ESI, basic pH for negative ESI). |
Experimental Protocols
Protocol 1: Pre-column Derivatization with 2,4'-Dibromoacetophenone for HPLC-UV Detection
This protocol is a general guideline for enhancing UV detection of carboxylic acids.
Materials:
-
This compound derivative sample
-
2,4'-Dibromoacetophenone (derivatizing reagent)
-
Potassium carbonate (catalyst)
-
18-Crown-6 (phase-transfer catalyst)
-
Acetonitrile (ACN), HPLC grade
-
Water, ultrapure
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound derivative in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add a 5-fold molar excess of 2,4'-Dibromoacetophenone.
-
Add a 2-fold molar excess of potassium carbonate and a catalytic amount of 18-Crown-6.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
Cool the mixture to room temperature.
-
-
HPLC-UV Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% ACN, increasing to 80% ACN over 15 minutes).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of detection limits for a this compound derivative using different analytical methods. Actual values may vary depending on the specific derivative and instrumentation.
| Analytical Method | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | None | ~50 µg/mL | ~150 µg/mL |
| HPLC-UV | 2,4'-Dibromoacetophenone | ~0.5 µg/mL | ~1.5 µg/mL |
| HPLC-Fluorescence | 4-Bromomethyl-7-methoxycoumarin | ~50 ng/mL | ~150 ng/mL |
| LC-MS/MS | None | ~1 ng/mL | ~3 ng/mL |
Visual Diagrams
References
Storage and handling recommendations for 7-Ethoxy-4,7-dioxoheptanoic acid
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of 7-Ethoxy-4,7-dioxoheptanoic acid and ensuring laboratory safety.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerator) | ChemScene |
| Storage Conditions | Sealed in a dry place. | ChemScene |
| Appearance | Solid | MedChemExpress (for a related compound) |
| Purity | ≥98% | ChemScene |
| Molecular Weight | 202.20 g/mol | ChemScene |
| Molecular Formula | C₉H₁₄O₅ | ChemScene |
Handling Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
Troubleshooting Guide
This section addresses potential issues that may arise during experimentation with this compound.
Q1: The compound is not dissolving in my chosen solvent.
-
A1: this compound is an organic acid. Its solubility may vary depending on the solvent.
-
For related compounds like 4,6-Dioxoheptanoic acid, solubility has been reported in DMSO and water, potentially requiring ultrasonication to fully dissolve.[2]
-
Troubleshooting Steps:
-
Try a different solvent. Common solvents for organic acids include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
-
Gently warm the solution.
-
Use sonication to aid dissolution.
-
For aqueous solutions, adjusting the pH with a base may improve solubility.
-
-
Q2: I am observing inconsistent results in my experiments.
-
A2: Inconsistent results can stem from compound degradation or improper handling.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container to prevent degradation from moisture or temperature fluctuations.
-
Prepare Fresh Solutions: If possible, prepare solutions fresh for each experiment. Some organic compounds can degrade in solution over time.
-
Assess Purity: If you have access to analytical instrumentation, consider verifying the purity of your compound, as some suppliers do not provide detailed analytical data.[1]
-
-
Q3: The compound appears discolored or has changed in appearance.
-
A3: A change in appearance may indicate degradation or contamination.
-
Troubleshooting Steps:
-
Do not use the compound if you suspect it has been compromised.
-
Review your storage and handling procedures to identify any potential issues.
-
If possible, compare the appearance to a new, unopened vial of the compound.
-
-
The following decision tree can help guide your troubleshooting process for unexpected experimental outcomes.
Caption: Decision tree for troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q: What is the recommended personal protective equipment (PPE) for handling this compound?
A: While a specific SDS is not available from all sources, based on the hazard statements for skin and eye irritation (H315, H319), the following PPE is recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood.
Q: What are the known hazards of this compound?
A: Limited hazard information is available. One supplier indicates that it causes skin irritation (H315) and serious eye irritation (H319).[3] It is important to handle this compound with care and avoid direct contact.
Q: How should I dispose of waste containing this compound?
A: All chemical waste should be disposed of in accordance with your institution's and local environmental regulations. Collect waste in a clearly labeled, sealed container. Do not dispose of it down the drain.
Q: Is this compound stable at room temperature?
A: While some related compounds are stable at room temperature, the recommended storage condition for this compound is 2-8°C.[3] It is best to minimize the time the compound spends at room temperature. For shipping, it may be sent at room temperature in the continental US.[4]
References
Technical Support Center: Removal of Excess 7-Ethoxy-4,7-dioxoheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 7-Ethoxy-4,7-dioxoheptanoic acid from experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing this compound from a sample?
A1: The most common and effective methods for removing this compound leverage its acidic nature and polarity. The primary techniques include:
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Liquid-Liquid Extraction (LLE): Specifically, acid-base extraction is highly effective. By washing an organic solution with a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound is deprotonated to its carboxylate salt, which is soluble in the aqueous phase and thus extracted from the organic phase.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the target compound. For this compound, anion exchange SPE is particularly suitable, where the negatively charged carboxylate group binds to a positively charged sorbent. Reversed-phase SPE can also be used, exploiting its polarity.
-
Column Chromatography: This is a versatile method for purifying compounds. For this compound, normal-phase chromatography on silica gel or reversed-phase chromatography can be employed, depending on the other components in the sample.
Q2: How do I choose the best removal method for my specific experiment?
A2: The choice of method depends on several factors:
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Sample Matrix: For removing the acid from a non-polar organic solvent, liquid-liquid extraction is often the simplest and most efficient method. For complex aqueous samples, solid-phase extraction can be more effective for cleanup and concentration.
-
Desired Purity: Column chromatography generally offers the highest resolution and is suitable for achieving very high purity, though it can be more time-consuming and require more solvent.
-
Scale of the Experiment: For small-scale experiments, SPE is convenient. For larger-scale purifications, liquid-liquid extraction is often more practical.
-
Presence of Other Acidic or Basic Compounds: If your sample contains other acidic or basic compounds, the selectivity of the chosen method becomes crucial. In such cases, chromatography might be necessary to separate compounds with similar properties.
Q3: I'm performing an acid-base extraction, but the separation is poor. What could be the issue?
A3: Poor separation during acid-base extraction can be due to several reasons:
-
Incorrect pH: The pH of the aqueous base must be high enough to deprotonate the carboxylic acid. The pKa of this compound is estimated to be around 4.5 - 5.0. Therefore, using a weak base like sodium bicarbonate (which creates a pH of about 8) should be sufficient. Ensure the pH of the aqueous layer is at least 2 units higher than the pKa of the acid.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making it difficult to separate the layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Gentle inversions of the separatory funnel are often sufficient for mixing and can prevent emulsion formation.
-
Insufficient Mixing: Ensure thorough but gentle mixing to allow for the efficient transfer of the deprotonated acid into the aqueous layer.
Q4: My recovery of the desired compound is low after removing the this compound. What can I do?
A4: Low recovery of your compound of interest can be due to its partial extraction along with the acidic impurity.
-
Check the properties of your desired compound: If your compound has acidic or basic properties, it might also be extracted. In this case, a different separation technique like chromatography might be more suitable.
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Optimize Extraction Conditions: If using liquid-liquid extraction, ensure the pH is carefully controlled to selectively extract only the this compound. For SPE, ensure you are using the correct elution solvent for your desired compound that does not also elute the bound acid.
-
Back-extraction: If your desired product is in the organic layer, you can wash the aqueous layer (containing the removed acid) with a fresh portion of the organic solvent to recover any of your product that may have been carried over.
Data Presentation: Comparison of Removal Methods
The following table summarizes the typical performance of the recommended methods for the removal of this compound. Please note that actual efficiencies may vary depending on the specific experimental conditions.
| Method | Typical Removal Efficiency (%) | Speed | Cost | Selectivity |
| Liquid-Liquid Extraction (Acid-Base) | >95% | Fast | Low | Good for acidic vs. neutral/basic compounds |
| Solid-Phase Extraction (Anion Exchange) | >90% | Moderate | Moderate | High for anionic compounds |
| Column Chromatography (Silica Gel) | >98% | Slow | High | Very High, depends on conditions |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction (Acid-Base)
This protocol is suitable for removing this compound from a water-immiscible organic solvent.
-
Preparation:
-
Dissolve the sample containing this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density), and the bottom layer will be the aqueous phase containing the deprotonated this compound.
-
-
Separation:
-
Carefully drain the lower aqueous layer.
-
To ensure complete removal, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution.
-
Combine the aqueous layers.
-
-
Washing and Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution should be free of this compound.
-
Protocol 2: Removal by Solid-Phase Extraction (Anion Exchange)
This protocol is suitable for removing this compound from both aqueous and organic samples.
-
Cartridge Selection:
-
Choose a strong anion exchange (SAX) or weak anion exchange (WAX) SPE cartridge.
-
-
Conditioning:
-
Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by the solvent in which your sample is dissolved (the loading solvent).
-
-
Sample Loading:
-
If your sample is in an organic solvent, ensure it is compatible with the SPE cartridge. If your sample is aqueous, adjust the pH to be at least 2 units above the pKa of this compound (i.e., pH > 6.5-7.0) to ensure it is deprotonated.
-
Load the sample onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove any non-retained impurities. This could be the loading solvent or a slightly stronger solvent that will not elute your compound of interest or the bound this compound.
-
-
Elution (to recover the purified sample):
-
Elute your desired compound using a solvent that is strong enough to displace it from the sorbent but not the more strongly bound this compound. The choice of elution solvent will depend on the properties of your desired compound.
-
Alternatively, if your desired compound does not bind to the anion exchange column, it will be in the flow-through and wash fractions, while the this compound remains on the column.
-
Visualizations
Impact of pH on 7-Ethoxy-4,7-dioxoheptanoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxy-4,7-dioxoheptanoic acid. The content focuses on the impact of pH on the compound's reactivity and stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
A1: this compound contains three primary functional groups that influence its reactivity: an ethyl ester, a ketone, and a carboxylic acid. The reactivity of each of these groups is significantly influenced by the pH of the solution.
Q2: How does pH affect the stability of the ester group in this compound?
A2: The ethyl ester group is susceptible to hydrolysis, which is catalyzed by both acid and base. Under acidic conditions (low pH), the rate of hydrolysis is accelerated. However, the hydrolysis is most rapid under basic conditions (high pH) through a process called saponification, which is effectively irreversible.[1][2][3] For optimal stability of the ester, maintaining a neutral pH is recommended.
Q3: What is the impact of pH on the ketone and carboxylic acid functionalities?
A3: The molecule contains a β-keto acid moiety. The ketone group can undergo enolization, a process that is catalyzed by both acid and base.[4][5][6] The carboxylic acid group will be protonated at low pH and deprotonated to its carboxylate form at higher pH. The presence of the β-keto group makes the molecule susceptible to decarboxylation, particularly under acidic conditions when the carboxylic acid is protonated.[7][8]
Q4: At what pH range is this compound most stable?
A4: Based on the reactivity of its functional groups, this compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 4-6). In this range, both acid- and base-catalyzed ester hydrolysis are minimized, and the rate of decarboxylation of the β-keto acid is slower compared to strongly acidic conditions.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or presence of impurities after a reaction.
-
Possible Cause: Degradation of this compound due to inappropriate pH during the reaction or workup.
-
Troubleshooting Steps:
-
Monitor pH: Carefully monitor and control the pH of the reaction mixture throughout the experiment. Use a calibrated pH meter for accurate measurements.
-
Buffer Selection: Employ a suitable buffer system to maintain a stable pH in the desired range.[9][10] Ensure the buffer components do not interfere with the reaction.
-
Workup Conditions: During the workup process, avoid strong acids or bases. If an extraction is necessary, use dilute acidic or basic solutions and minimize contact time. Consider performing a stability test on a small sample of your product under the workup conditions to identify potential degradation.[11]
-
Temperature Control: Be aware that temperature can affect the pH of buffer solutions and reaction rates.[9][12] Maintain consistent temperature control.
-
Issue 2: The compound appears to be degrading during storage in solution.
-
Possible Cause: The storage solution has a pH that promotes hydrolysis or decarboxylation.
-
Troubleshooting Steps:
-
Storage Buffer: Store this compound in a buffered solution at a slightly acidic to neutral pH (e.g., pH 5-6).
-
Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.
-
Aliquotting: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can affect solution pH and compound stability.
-
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis Rate of the Ethyl Ester in this compound at 25°C.
| pH | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 2.0 | 5.0 x 10⁻⁶ | ~38.5 hours |
| 4.0 | 1.0 x 10⁻⁷ | ~80.2 days |
| 6.0 | 5.0 x 10⁻⁸ | ~160.4 days |
| 7.0 | 1.0 x 10⁻⁷ | ~80.2 days |
| 8.0 | 1.0 x 10⁻⁶ | ~8.0 days |
| 10.0 | 1.0 x 10⁻⁴ | ~1.9 hours |
| 12.0 | 1.0 x 10⁻² | ~1.2 minutes |
Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trend of ester hydrolysis as a function of pH.
Experimental Protocols
Protocol: Determination of pH Stability of this compound using HPLC.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Ensure the buffer systems have sufficient capacity and are compatible with HPLC analysis.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation:
-
In separate vials, add a small aliquot of the stock solution to each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): If the reaction is rapid, quench the degradation by adding an equal volume of a strong acid (for basic samples) or base (for acidic samples) to neutralize the pH, or by immediate dilution in the mobile phase.
-
HPLC Analysis:
-
Analyze each sample by reverse-phase HPLC with UV detection.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point for each pH.
-
Plot the natural logarithm of the peak area versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH.
-
Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Impact of pH on the reactivity of this compound.
Caption: Workflow for determining the pH stability of the compound.
References
- 1. web.viu.ca [web.viu.ca]
- 2. Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. labproinc.com [labproinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 7-Ethoxy-4,7-dioxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 7-Ethoxy-4,7-dioxoheptanoic acid, a valuable synthetic intermediate in organic and medicinal chemistry research.[1] Given the absence of standardized analytical protocols for this specific compound, this document outlines a representative High-Performance Liquid Chromatography (HPLC) method and compares it with a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters discussed are based on the internationally recognized ICH Q2(R1) guidelines to ensure data integrity and reliability.[2][3][4][5]
Methodology Comparison: HPLC vs. GC-MS
The selection of an analytical technique is critical and depends on the analyte's properties and the intended purpose of the analysis. Both HPLC and GC-MS are powerful techniques for the analysis of organic acids, each with distinct advantages and limitations.[6][7]
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar compounds like dicarboxylic acids to increase volatility.[6][8] |
| Derivatization | Generally not required, simplifying sample preparation. | Typically required (e.g., silylation or esterification) for this compound, adding complexity and potential for analytical variability.[6][8][9] |
| Sensitivity | Good, with UV detection being common for compounds with chromophores. Limits of detection (LOD) are typically in the ng range.[10] | Excellent, with very low detection limits (pg range), especially with selected ion monitoring (SIM).[7] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as mass spectrometry provides structural information, leading to highly specific identification and quantification. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
| Typical Throughput | High, with relatively short run times for established methods. | Can be lower due to the need for derivatization and potentially longer run times. |
Experimental Protocols
Protocol 1: Representative HPLC-UV Method for Quantification
This protocol describes a hypothetical reversed-phase HPLC method suitable for the quantification of this compound.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (based on the carbonyl chromophores).[11][12]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 water/acetonitrile) to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method with Derivatization
This protocol outlines a general approach for analyzing this compound by GC-MS, which necessitates a derivatization step.
-
Derivatization (Silylation):
-
Evaporate a known volume of the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[6][8]
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS System:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and selected ion monitoring (SIM) for quantification.
-
Quantitative Data and Validation Parameters
The following table summarizes hypothetical validation data for the proposed HPLC method, based on ICH Q2(R1) guidelines.[2][3]
Table 2: Illustrative Validation Summary for the HPLC Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of test concentration[3][5] | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference at the retention time of the analyte peak. | Peak purity > 99.8%. No co-elution with placebo or known impurities. |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (e.g., pH, flow rate). | All tested parameter variations resulted in an RSD of < 2.0%. |
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows in method validation.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationships of ICH Q2(R1) validation parameters.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 12. files01.core.ac.uk [files01.core.ac.uk]
The Utility of 7-Ethoxy-4,7-dioxoheptanoic Acid as a Derivatization Reagent: A Comparative Guide to Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatization reagent is a critical step in analytical method development. This guide addresses the purported use of 7-Ethoxy-4,7-dioxoheptanoic acid as a derivatization reagent and provides a comparative analysis of established alternatives for the derivatization of common functional groups.
Initial investigations into the application of this compound as a derivatization reagent for analytical purposes have yielded limited evidence of its widespread use in the scientific literature. While it is available commercially as a chemical intermediate and building block in organic synthesis, its role as a standard derivatizing agent for chromatography or mass spectrometry is not well-documented.[1][2][3][4] This guide, therefore, aims to provide a comprehensive comparison of well-established and validated derivatization reagents that serve as effective alternatives for the analysis of key functional groups.
Comparison of Derivatization Reagents for Primary and Secondary Amines
The derivatization of primary and secondary amines is a common requirement in pharmaceutical and biomedical analysis. A variety of reagents are available, each with distinct advantages in terms of reactivity, stability of the derivative, and detection sensitivity.
| Reagent | Target Analytes | Reaction Time | Reaction Temperature (°C) | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Dansyl Chloride | Primary & Secondary Amines | 30 - 90 minutes | Room Temperature - 60°C | Good stability | LOD: ~10 ng/mL[5] |
| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Primary & Secondary Amines | < 1 - 20 minutes | Room Temperature | Good stability | LOD: fmol range[5] |
| Marfey's Reagent | Chiral Primary Amines | ~90 minutes | 40°C | Stable for at least 48 hours[5] | Subnanomolar range[5] |
| Dabsyl Chloride | Primary & Secondary Amines | 15 - 30 minutes | 70°C | Stable | Not widely reported |
| o-Phthalaldehyde (OPA) | Primary Amines | < 1 minute | Room Temperature | Less stable | pmol range |
Dansyl chloride is a versatile reagent that yields fluorescent derivatives with good stability.[6] For rapid analysis, Fmoc-Cl offers significantly shorter reaction times.[5] When dealing with chiral amines, Marfey's reagent is a suitable choice for enantiomeric separation.[6] Dabsyl chloride provides stable derivatives and is effective under weakly acidic or basic conditions.[6] OPA is a highly sensitive reagent for primary amines, though its derivatives can be less stable.[6]
Comparison of Derivatization Reagents for Carboxylic Acids
Carboxylic acids often require derivatization to improve their volatility for gas chromatography or to enhance their detection in liquid chromatography.
| Reagent | Target Analytes | Key Features |
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, alcohols, sulfonamides, thiols | Enhances ECD detection, suitable for GC-MS analysis.[7][8] |
| 2,4'-Dibromoacetophenone (DBAP) | Carboxylic acids | Allows for ECD detection.[7] |
| Propyl chloroformate | Primary and secondary amines, can be adapted for carboxylic acids | Forms carbamates with amines, can be used for GC analysis.[7] |
Pentafluorobenzyl bromide (PFB-Br) is a widely used reagent that introduces a pentafluorobenzyl group, significantly enhancing the sensitivity of detection by electron capture detectors (ECD) in gas chromatography.[7][8]
Experimental Protocols
Derivatization of Primary and Secondary Amines with Dansyl Chloride
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10)
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide)
Procedure:
-
To 100 µL of the sample, add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.[5]
-
Add 50 µL of the quenching solution to stop the reaction.
-
The sample is now ready for analysis.
Derivatization of Carboxylic Acids with Pentafluorobenzyl Bromide (PFB-Br) for GC Analysis
Materials:
-
Carboxylic acid-containing sample
-
Pentafluorobenzyl bromide (PFB-Br) solution in a suitable solvent (e.g., acetonitrile)
-
Aqueous base (e.g., sodium bicarbonate or a neutral phosphate buffer)
-
Extraction solvent (e.g., hexane)
Procedure:
-
Dissolve the carboxylic acid sample in an appropriate solvent.
-
Add an aqueous base to the sample.
-
Add the PFB-Br reagent solution.
-
The reaction may require elevated temperatures and a reaction time of at least an hour.[7]
-
After the reaction is complete, extract the derivatized analyte into an organic solvent like hexane.
-
The organic layer is then collected for GC analysis.
Signaling Pathways and Logical Relationships
The choice of derivatization reagent is a critical decision point in the analytical workflow, directly impacting the sensitivity and reliability of the final results. This decision is influenced by the nature of the analyte, the analytical technique employed, and the desired outcome of the analysis.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. molbase.com [molbase.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Technical Tip [discover.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Ethoxy-4,7-dioxoheptanoic acid, a specialized chemical intermediate. Due to the limited availability of published experimental data, this document focuses on its potential applications based on established chemical principles, offers a comparison with structurally related compounds, and provides detailed theoretical experimental protocols.
Introduction to this compound
This compound, also known as 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional organic compound with the CAS Number 1506-55-4.[1][2][3] Its structure incorporates both a carboxylic acid and an ethyl ester, separated by a keto-functionalized carbon chain. This arrangement makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems.[4] While it is commercially available from various suppliers, it is often listed as a rare or unique chemical for early discovery research, and extensive analytical data is not always provided.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common alternatives, 4-Oxoheptanedioic acid and Diethyl 4-oxoheptanedioate, is presented below.
| Property | This compound | 4-Oxoheptanedioic acid | Diethyl 4-oxoheptanedioate |
| CAS Number | 1506-55-4[1][2][3][5][6] | 502-50-1 | 6317-49-3[7][8][9][10] |
| Molecular Formula | C₉H₁₄O₅[1] | C₇H₁₀O₅ | C₁₁H₁₈O₅[7][8][9] |
| Molecular Weight | 202.20 g/mol [1] | 174.15 g/mol | 230.26 g/mol [7][9] |
| Synonyms | 4-Oxoheptanedioic Acid Monoethyl Ester[1][5][6] | 4-Oxopimelic acid, 4-Ketopimelic acid | Diethyl 4-oxopimelate, Diethyl γ-ketopimelate[7][8][9][10] |
Potential Applications in Heterocyclic Synthesis
The 1,4-dicarbonyl motif within this compound makes it a prime candidate for the Paal-Knorr synthesis, a classical method for constructing five-membered heterocycles such as furans and pyrroles.[4][11][12] These heterocyclic cores are prevalent in a vast array of pharmaceuticals and functional materials.
The following diagram illustrates the acid-catalyzed intramolecular cyclization and dehydration of a 1,4-dicarbonyl compound, such as this compound, to form a furan ring.
Similarly, in the presence of a primary amine or ammonia, this compound can be expected to yield a pyrrole derivative.
Experimental Protocols (Theoretical)
The following are detailed, theoretical protocols for the synthesis of furan and pyrrole derivatives from this compound. These are based on standard Paal-Knorr reaction conditions and have not been experimentally validated with this specific substrate due to a lack of published data.
Objective: To synthesize a furan derivative via acid-catalyzed cyclization.
Reactants:
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent).
-
Add toluene to dissolve the starting material.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Objective: To synthesize a pyrrole derivative via condensation with a primary amine.
Reactants:
-
This compound
-
A primary amine (e.g., aniline)
-
Ethanol (solvent)
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by column chromatography.
Experimental Workflow Diagram
The logical flow for a typical synthetic and purification process is outlined below.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1506-55-4 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | TCI AMERICA [tcichemicals.com]
- 6. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Diethyl 4-oxoheptanedioate | CAS 6317-49-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Diethyl 4-oxoheptanedioate | C11H18O5 | CID 80592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl 4-oxopimelate [webbook.nist.gov]
- 10. Diethyl 4-oxopimelate [webbook.nist.gov]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
Navigating the Assay Performance of Dioxoheptanoic Acids: A Comparative Guide
Researchers and drug development professionals often encounter novel chemical entities with limited publicly available performance data. A case in point is 7-Ethoxy-4,7-dioxoheptanoic acid, a functionalized dicarboxylic acid with potential applications in various biochemical assays. Due to the current absence of comprehensive performance data for this specific compound, this guide provides a comparative analysis of structurally related and commercially available alternatives. By examining the performance characteristics of these analogs, researchers can infer potential applications and establish benchmarks for the evaluation of this compound and similar molecules.
This guide focuses on the performance of well-characterized alternatives in key biochemical assays, including enzyme inhibition and cytotoxicity. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of future studies.
Structural Comparison of this compound and Its Alternatives
The chemical structure of a compound dictates its physical and biological properties. Understanding the structural similarities and differences between this compound and its alternatives is crucial for predicting its potential behavior in biological systems. The table below outlines the key structural features of these compounds.
| Compound Name | CAS Number | Molecular Formula | Structural Features |
| This compound | 1506-55-4 | C₉H₁₄O₅ | Dicarboxylic acid with two keto groups and a terminal ethyl ester. |
| Succinylacetone (4,6-Dioxoheptanoic acid) | 51568-18-4 | C₇H₁₀O₄ | Dicarboxylic acid with two keto groups. A known biomarker for Tyrosinemia Type I. |
| 4,7-Dioxoheptanoic acid | Not Available | C₇H₁₀O₄ | Isomer of succinylacetone with a different arrangement of keto groups. |
| 3,3-Dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide | Not Available | Not Available | A dicarboxylic acid derivative designed as a potent enzyme inhibitor. |
Performance in Enzyme Inhibition Assays
One of the key potential applications of dioxoheptanoic acids is in the inhibition of enzymes, particularly those involved in metabolic pathways. Succinylacetone is a well-established competitive inhibitor of δ-aminolevulinate dehydratase (ALA-D), an enzyme crucial for heme biosynthesis.[1][2]
δ-Aminolevulinate Dehydratase (ALA-D) Inhibition
The inhibitory effect of succinylacetone on ALA-D is a cornerstone in the diagnosis of Tyrosinemia Type I. The accumulation of succinylacetone in affected individuals leads to a measurable decrease in ALA-D activity.[1]
Quantitative Data for Succinylacetone Inhibition of ALA-D:
| Parameter | Value | Tissue/System | Reference |
| Inhibitor Constant (Ki) | 2 x 10⁻⁷ M to 3 x 10⁻⁷ M | Purified enzyme from human erythrocytes, mouse and bovine liver | [1] |
| Concentration for nearly complete inhibition | 10 µmol/L | Whole blood | [3] |
| Limit of Detection for Inhibition | 0.3 µmol/L | Whole blood | [3] |
Prolyl Oligopeptidase (POP) Inhibition
Derivatives of dicarboxylic acids have been synthesized and tested for their inhibitory activity against other enzymes, such as prolyl oligopeptidase (POP). The IC50 values for a series of dicarboxylic acid azacycle l-prolyl-pyrrolidine amides ranged from 0.39 to 19000 nM, with the most potent being the 3,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amide.[4] This highlights the potential for modifying the dioxoheptanoic acid backbone to target a range of enzymes.
Performance in Cytotoxicity Assays
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.
δ-Aminolevulinate Dehydratase (ALA-D) Inhibition Assay
This spectrophotometric microassay is based on the inhibitory effect of succinylacetone on ALA-D in erythrocytes. The enzyme catalyzes the formation of porphobilinogen from δ-aminolevulinic acid, which can be measured colorimetrically.
Materials:
-
Whole blood sample
-
Succinylacetone standard solutions
-
δ-aminolevulinic acid (ALA) solution
-
Trichloroacetic acid (TCA)
-
Modified Ehrlich's reagent
-
Spectrophotometer
Procedure:
-
Pre-incubate whole blood with varying concentrations of succinylacetone.
-
Initiate the enzymatic reaction by adding ALA.
-
Incubate at 37°C.
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Add modified Ehrlich's reagent to the supernatant.
-
Measure the absorbance at 555 nm to quantify the porphobilinogen formed.
-
Calculate the percent inhibition of ALA-D activity relative to a control without succinylacetone.[6]
General Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., a dioxoheptanoic acid derivative)
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of these assays, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. Hereditary tyrosinemia and the heme biosynthetic pathway. Profound inhibition of delta-aminolevulinic acid dehydratase activity by succinylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylacetone inhibits delta-aminolevulinate dehydratase and potentiates the drug and steroid induction of delta-aminolevulinate synthase in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Dicarboxylic Acid Azacycle l-Prolyl-pyrrolidine Amides as Prolyl Oligopeptidase Inhibitors and Three-Dimensional Quantitative StructureâActivity Relationship of the EnzymeâInhibitor Interactions - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Ketone EC50 values in the Microtox test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researcher.manipal.edu [researcher.manipal.edu]
Navigating the Analytical Maze: A Comparative Guide to Derivatization of 7-Ethoxy-4,7-dioxoheptanoic Acid and its Analogs
For researchers, scientists, and drug development professionals, the robust and reproducible analysis of molecules like 7-Ethoxy-4,7-dioxoheptanoic acid is critical for accurate quantification and characterization. As a dicarboxylic keto acid, its inherent polarity and potential for thermal instability present significant analytical challenges, often necessitating derivatization to improve chromatographic behavior and detection sensitivity. This guide provides a comprehensive comparison of derivatization strategies applicable to this compound and similar analytes, supported by experimental data from related compounds to inform methods selection and ensure reliable results.
The Derivatization Imperative for Complex Carboxylic Acids
Direct analysis of polar compounds like this compound by techniques such as gas chromatography (GC) is often unfeasible due to their low volatility. While liquid chromatography (LC) is more suitable, challenges in retention on reversed-phase columns and poor ionization efficiency in mass spectrometry (MS) can limit sensitivity and peak shape. Derivatization chemically modifies the carboxylic acid and keto functional groups, rendering the analyte more amenable to analysis by:
-
Increasing Volatility: Essential for GC analysis.
-
Enhancing Chromatographic Retention and Peak Shape: Particularly for reversed-phase LC.
-
Improving Ionization Efficiency: For MS-based detection.
-
Introducing a Chromophore or Fluorophore: For enhanced UV or fluorescence detection.
This guide explores various derivatization approaches, evaluating their reproducibility, robustness, and applicability to dicarboxylic and keto acids.
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent and method is dictated by the analytical instrumentation available (GC-MS, LC-MS, HPLC-UV/Fluorescence) and the specific requirements of the assay in terms of sensitivity and throughput. Below is a comparison of common strategies.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile compounds. For non-volatile analytes like dicarboxylic acids, derivatization is mandatory. The two primary methods are silylation and esterification.
A two-step approach involving methoximation followed by silylation is often employed for keto acids to stabilize the carbonyl group and prevent the formation of multiple derivatives[1].
Table 1: Performance Comparison of GC-MS Derivatization Methods for Dicarboxylic Acids
| Feature | Silylation (e.g., BSTFA) | Esterification (e.g., BF3/Methanol) | Two-Step Methoximation-Silylation |
| Target Group(s) | Carboxylic acids, hydroxyls | Carboxylic acids | Keto and carboxylic acid groups |
| Volatility of Derivative | High | High | High |
| Reaction Conditions | Mild (e.g., 70°C for 30-60 min)[1] | Can require harsher conditions | Sequential reaction, can be time-consuming |
| Reproducibility (RSD%) | ≤ 10%[2] | ≤ 15%[2] | Dependent on precise control of both steps |
| Detection Limits | Low (≤2 ng m−3 for some dicarboxylic acids)[2] | Good (≤4 ng m−3 for some dicarboxylic acids)[2] | Very low, suitable for trace analysis |
| Robustness Considerations | Sensitive to moisture[1] | Reagents can be harsh | Requires complete removal of moisture before silylation[1] |
For Liquid Chromatography (LC)-Based Analysis
LC-based methods are prevalent for the analysis of polar, non-volatile compounds. Derivatization in LC aims to improve retention, enhance detectability, and increase ionization efficiency for MS.
Table 2: Performance Comparison of LC Derivatization Reagents for Carboxylic Acids
| Reagent | Detection Method | Derivatization Efficiency | Reproducibility (RSD%) | Key Advantages | Robustness Considerations |
| p-Bromophenacyl Bromide | UV (~260 nm) | Good | Generally good with controlled conditions | Suitable for routine analysis with UV detectors[3] | Sensitive to moisture and reagent purity[3] |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Fluorescence (Ex: ~325 nm, Em: ~400 nm) | High | Good | Excellent sensitivity[3] | Potential for side reactions; matrix effects can influence efficiency[3] |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Close to 100%[4][5] | High (Average recoveries ~100%)[4][5] | High efficiency and good for quantitative analysis[4][5] | Requires presence of a coupling agent (e.g., EDC) |
| Aniline | LC-MS/MS | Variable (20-100%)[4][5] | Lower (Average recoveries ~45%)[4][5] | Simple reagent | Not recommended for quantitative analysis due to variable efficiency[4][5] |
| Dimethylaminophenacyl Bromide (DmPABr) | LC-MS/MS | High | High | Charge reversal enhances sensitivity >1000 fold over some GC/MS methods[6] | Requires base catalyst (e.g., DIPEA)[6] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible and robust results.
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis of Keto Carboxylic Acids
This protocol is adapted from established methods for the derivatization of keto acids[1].
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Reaction vials
-
Heating block or oven
Procedure:
-
Methoximation:
-
To the dried sample extract in a reaction vial, add 50 µL of the MeOx solution.
-
Seal the vial tightly and vortex to dissolve the sample.
-
Incubate the mixture for 90 minutes at 37°C with shaking. This step converts the keto group to its methoxime derivative[1].
-
-
Silylation:
-
After cooling the vial to room temperature, add 80 µL of BSTFA with 1% TMCS.
-
Seal the vial again and vortex thoroughly.
-
Incubate the mixture for 30-60 minutes at 70°C. This step silylates the carboxylic acid group[1].
-
-
Analysis:
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is based on methods for the derivatization of carboxylic acids for sensitive LC-MS/MS analysis[5].
Materials:
-
Carboxylic acid sample
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Pyridine
-
Acetonitrile
-
Water
-
Formic acid
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the carboxylic acid sample in a mixture of acetonitrile and water.
-
Add the 3-NPH solution and the EDC solution. The presence of EDC is crucial for the coupling reaction[5].
-
Add pyridine to catalyze the reaction.
-
-
Incubation:
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
-
Quenching and Dilution:
-
After incubation, quench the reaction by adding formic acid.
-
Dilute the sample with the mobile phase to the desired concentration for injection.
-
-
Analysis:
-
Analyze the derivatized sample by LC-MS/MS.
-
Visualizing the Workflow and Key Relationships
To better understand the derivatization process and the factors influencing its success, the following diagrams illustrate the experimental workflow and the logical relationships in robustness testing.
Caption: General experimental workflow for the derivatization and analysis of carboxylic acids.
Caption: Key parameters to evaluate during the robustness testing of a derivatization method.
Conclusion: Selecting the Optimal Strategy
The selection of an appropriate derivatization method for this compound, or any related dicarboxylic keto acid, is a critical decision that directly impacts the reliability and sensitivity of the analytical results.
-
For GC-MS analysis , a two-step methoximation-silylation approach is highly recommended to ensure the stabilization of the keto group and achieve the necessary volatility. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for reproducibility.
-
For LC-based methods , the choice depends on the available detector and required sensitivity.
-
Derivatization with reagents like p-bromophenacyl bromide is a robust choice for routine analysis using UV detection[3].
-
When high sensitivity is paramount, fluorescent labeling agents such as 4-bromomethyl-7-methoxycoumarin or highly efficient MS-tagging reagents like 3-nitrophenylhydrazine and dimethylaminophenacyl bromide are superior options[3][5][6].
-
Ultimately, a thorough method validation, including a comprehensive robustness study that assesses the impact of small, deliberate variations in method parameters, is essential to ensure the development of a reliable and accurate analytical method for any chosen derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Quantitative Analysis of 7-Ethoxy-4,7-dioxoheptanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the quantitative analysis of 7-Ethoxy-4,7-dioxoheptanoic acid. Due to the limited availability of direct studies on this specific molecule, this guide draws upon established and validated methods for structurally related compounds, including keto acids, dicarboxylic acids, and short-chain fatty acids. The principles and experimental protocols detailed herein offer a robust framework for developing and validating a quantitative assay for this compound.
Introduction
This compound is a dicarboxylic acid containing two ketone functionalities and an ethyl ester group. Its accurate quantification in various matrices is essential for understanding its potential applications, whether in industrial processes, as a metabolic intermediate, or in the context of drug development. The choice of analytical technique is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on chromatographic methods coupled with mass spectrometry, which are the gold standard for the selective and sensitive quantification of organic acids in complex mixtures.
Comparative Analysis of Analytical Techniques
The primary challenges in the quantitative analysis of this compound and similar compounds lie in their polarity, which can lead to poor retention in reversed-phase chromatography, and their potential for thermal instability, which can be a concern for gas chromatography. To address these issues, derivatization is often employed to enhance analyte properties for improved separation and detection.
The following tables summarize the performance of common analytical platforms for the analysis of related keto and dicarboxylic acids. These data provide a benchmark for the expected performance of a quantitative assay for this compound.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Keto and Dicarboxylic Acids
| Analyte Class | Derivatization Reagent | LC-MS/MS Performance | Reference |
| α-Keto Acids | O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBO) | LOD: 0.01–0.25 μM, Linearity (r²): > 0.997, Recovery: 96–109% | [1] |
| α-Keto Acids | Phenylhydrazine | Enables stabilization and accurate quantification of reactive α-keto acids. | [2] |
| Branched-Chain Keto Acids (BCKAs) | o-Phenylenediamine (OPD) | LOD: 5 nM, LOQ: 15 nM, Linearity (r²): 0.999 | [3] |
| Dicarboxylic Acids | Butanolic HCl (to form dibutyl esters) | LOQ: 0.1 μmol/L, Total Imprecision: ≤7.5% | [4] |
| Carboxylic Acids | 2-Amino-4,6-dichloropyrimidine-¹³C₂ | Enhances hydrophobicity and ionization efficiency in positive ESI mode. | |
| Carboxylic Acids | 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin (MPAC-Br) | Highly sensitive fluorescence detection. | [5] |
Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Organic Acids
| Analyte Class | Derivatization Reagent | GC-MS Performance | Reference |
| Organic Acids | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) / Trimethylchlorosilane (TMCS) | Standard method for comprehensive organic acid profiling. | [6] |
| Carboxylic Acids and Phenols | Bromo(2H3)methane (for deuteromethylation) | Allows for stable isotope dilution assays for accurate quantification. | [7] |
| Keto Acids | Hydroxylamine (oximation) followed by silylation | Stabilizes keto group for GC analysis. | [6] |
Experimental Protocols
The following are detailed protocols for the most relevant analytical methods that can be adapted for the quantification of this compound.
Protocol 1: LC-MS/MS with Derivatization for Keto Acids
This protocol is adapted from methods used for the analysis of α-keto acids and is highly suitable for this compound due to its keto functionalities.[1][3][8]
1. Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 20 mg/mL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a pyridine/ethanol (1:1, v/v) mixture.
-
Incubate at 60°C for 30 minutes.
-
After cooling, evaporate the solvent under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will likely be [M-H]⁻. Fragmentation will likely occur at the C-C bonds adjacent to the carbonyl groups.
Protocol 2: GC-MS with Derivatization for Organic Acids
This protocol is a general and robust method for the analysis of organic acids, including dicarboxylic acids.[6][9]
1. Sample Preparation and Extraction:
-
To a 1 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).
-
Acidify the sample to pH < 2 with HCl.
-
Extract the organic acids with two portions of 3 mL ethyl acetate.
-
Combine the organic layers and dry under nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection: Splitless injection.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a hypothetical metabolic context for dicarboxylic acids.
Considerations for Method Development
When developing a quantitative method for this compound, the following points should be considered:
-
Internal Standard: The use of a stable isotope-labeled internal standard of this compound is highly recommended for the most accurate quantification, as it will co-elute and experience the same matrix effects and ionization suppression/enhancement as the analyte. If unavailable, a structurally similar compound that is not endogenously present can be used.
-
Derivatization: The choice of derivatization reagent will depend on the chosen analytical platform (LC-MS or GC-MS). For LC-MS, reagents that enhance hydrophobicity and ionization are preferred. For GC-MS, reagents that increase volatility and thermal stability are necessary.
-
Mass Spectrometry: The ethoxy group in this compound may lead to characteristic fragmentation patterns in mass spectrometry. For instance, a neutral loss of ethylene (28 Da) or ethanol (46 Da) might be observed. These fragmentation patterns can be utilized for developing highly selective MRM transitions in LC-MS/MS.
-
Validation: Any developed method should be fully validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metbio.net [metbio.net]
A Comparative Guide to Analytical Methodologies for 7-Ethoxy-4,7-dioxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ethoxy-4,7-dioxoheptanoic acid is a dicarboxylic acid containing two ketone groups, making its accurate quantification essential for various research and development applications. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound. In the absence of publicly available inter-laboratory comparison studies for this compound, this document outlines the performance of common analytical techniques based on established methods for analogous keto and dicarboxylic acids. This information is intended to assist laboratories in selecting and validating robust measurement protocols.
The primary analytical techniques suitable for the analysis of organic acids like this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from similar analytes.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.995 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 0.05–0.2 µg/mL | 0.01–0.1 µg/mL | 0.05 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.15–0.6 µg/mL | 0.03–0.3 µg/mL | 0.15 - 30 ng/mL |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Specificity | Moderate; can be affected by co-eluting compounds. | High; mass spectral data provides structural information. | Excellent; high selectivity with Multiple Reaction Monitoring (MRM). |
| Derivatization Required? | Optional, but can improve sensitivity. | Yes, to increase volatility. | No, but can improve ionization efficiency. |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis, adapted from established methods for similar keto and dicarboxylic acids.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices.
-
Sample Preparation:
-
For biological fluids (plasma, urine), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile.
-
Vortex the sample for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength between 210-220 nm.
-
-
Derivatization (Optional):
-
To enhance sensitivity, derivatization with an agent such as 2,4-dinitrophenylhydrazine (DNPH) can be performed to target the keto groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a robust method for the quantification of this compound in complex biological matrices. Derivatization is necessary to improve the volatility and thermal stability of the analyte.
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample (e.g., urine, plasma), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and incubate at 60-80 °C to convert the carboxylic acid and potentially the enol form of the keto groups to their volatile trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, particularly at low concentrations in complex matrices.
-
Sample Preparation:
-
Follow the same protein precipitation or liquid-liquid extraction procedure as for HPLC-UV.
-
The final extract is reconstituted in a solvent compatible with the initial mobile phase conditions.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or mixed-mode reverse-phase/anion-exchange column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for this compound and an internal standard need to be optimized.
-
Mandatory Visualizations
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for selecting and validating an analytical method for this compound.
Caption: Workflow for analytical method selection and comparison.
General Experimental Workflow
This diagram outlines the general steps involved in the analysis of this compound from a biological sample.
Caption: General experimental workflow for sample analysis.
Feasibility Analysis of 7-Ethoxy-4,7-dioxoheptanoic Acid for Routine Analysis: A Cost-Benefit Perspective
Initial assessment of 7-Ethoxy-4,7-dioxoheptanoic acid for routine analytical applications reveals significant data gaps that currently preclude a comprehensive cost-benefit analysis. While basic information regarding its procurement is available, there is a notable absence of published data on its performance in routine analytical methodologies, experimental protocols, and direct comparisons with established alternatives.
This report aims to provide a preliminary overview based on available information and highlight the areas requiring further research to ascertain the viability of integrating this compound into routine analytical workflows.
Physicochemical Properties and Procurement Costs
This compound, with the chemical formula C₉H₁₄O₅ and CAS number 1506-55-4, is available from several chemical suppliers.[1][2][3][4] It is described as a synthetic intermediate and a functionalized building block in organic and medicinal chemistry research.[5] The primary utility of this compound appears to be in the synthesis of more complex molecules rather than as a standalone reagent in routine analysis.[5]
A summary of the purchasing costs from a major supplier is provided in the table below. It is important to note that one supplier has discontinued this specific product, although it may still be available through partner companies.[1]
| Quantity | Price (USD) | Supplier |
| 100 mg | $40.25 | Sigma-Aldrich (via Ambeed, Inc.)[1] |
| 250 mg | $48.30 | Sigma-Aldrich (via Ambeed, Inc.)[1] |
| 1 g | $58.65 | Sigma-Aldrich (via Ambeed, Inc.)[1] |
| 5 g | $138.00 | Sigma-Aldrich (via Ambeed, Inc.)[1] |
Note: Prices are subject to change and may not include shipping and handling fees.
Current Applications and Research Context
The available literature and supplier information position this compound as a versatile precursor for synthesizing heterocyclic systems like furans and pyrroles.[5] Its structural features, including a 1,4-dicarbonyl motif and a terminal carboxylic acid, make it suitable for creating novel, pharmacologically active compounds.[5] There is no readily available information to suggest its use in established, routine analytical methods. One of the primary suppliers explicitly states that they do not collect analytical data for this product, and the buyer is responsible for confirming its identity and purity.
Comparative Analysis with Alternatives
A critical component of a cost-benefit analysis is the comparison with existing alternatives. Due to the lack of a defined analytical application for this compound, it is not possible to identify and compare it with alternative reagents. For instance, if it were to be used in a specific type of assay, its performance metrics (e.g., sensitivity, specificity, limit of detection) and cost-per-analysis would need to be benchmarked against the current gold-standard reagents for that assay.
Experimental Protocols and Workflow
The absence of published applications in routine analysis means there are no established experimental protocols to detail. A hypothetical workflow for evaluating its potential in a new analytical method is presented below.
Caption: A generalized workflow for evaluating a novel reagent in a routine analytical setting.
Signaling Pathways
There is no information in the search results that directly links this compound to any specific signaling pathway. Research on a structurally different compound, 7-ethoxy-4-methylcoumarin, has shown it to be a dopamine D2 receptor agonist, but this is not the chemical .[6]
Conclusion and Future Outlook
At present, a cost-benefit analysis of this compound for routine analysis cannot be completed due to a lack of essential data. The primary role of this compound appears to be in synthetic chemistry. For it to be considered for routine analytical use, extensive research and development would be required to:
-
Identify a specific analytical application where its chemical properties would be advantageous.
-
Develop and optimize a robust experimental protocol.
-
Validate the method by determining key performance indicators.
-
Conduct a thorough comparative study against current industry-standard methods.
Without this foundational research, any discussion of its cost-effectiveness in a routine analytical setting remains speculative. Researchers interested in exploring the potential of this molecule would need to undertake these initial feasibility and validation studies.
References
- 1. This compound | 1506-55-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | Research Chemical [benchchem.com]
- 6. Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 7-Ethoxy-4,7-dioxoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and compliant disposal of 7-Ethoxy-4,7-dioxoheptanoic acid (CAS No. 1506-55-4). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Immediate Safety Precautions
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].
-
GHS Pictogram: GHS07 (Exclamation mark)[1].
Based on these hazards and general knowledge of carboxylic acids, it is crucial to handle this compound with care to avoid contact with skin and eyes.
Immediate actions in case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][4].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention[3][4].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice[4].
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be needed for large quantities or spills. |
Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6] This compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated and compatible waste container.
-
The container must be made of a material compatible with acidic and potentially corrosive substances (e.g., high-density polyethylene). Do not use metal containers.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Waste Segregation:
-
Store the this compound waste separately from incompatible materials, particularly bases, oxidizing agents, and reactive metals.
-
If the waste is in a solvent, segregate it based on the solvent type (e.g., halogenated or non-halogenated).
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration or percentage of the chemical in the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with all necessary information about the waste stream.
-
Spill Management
In the event of a spill:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Neutralization (for small spills): For small spills, once contained, you may be able to neutralize the acidic compound with a weak base like sodium bicarbonate. Add the neutralizing agent slowly and carefully, as this may cause effervescence.
-
Cleanup: Collect the absorbed and neutralized material using spark-proof tools and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste apply.
| Parameter | Guideline |
| pH of Aqueous Waste | Aqueous waste streams must be neutralized to a pH between 6.0 and 9.0 before considering any further treatment, but drain disposal is not recommended for this compound. |
| Satellite Accumulation Area (SAA) Volume Limit | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. Check with your institutional EHS for specific limits. |
| Acute Hazardous Waste Limit | While not classified as an acute hazardous waste, it is good practice to limit accumulation to no more than 1 quart for any particularly hazardous chemical waste. |
Experimental Protocols Cited
This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on established safety guidelines for handling chemical waste in a laboratory setting.
Visual Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Ethoxy-4,7-dioxoheptanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Ethoxy-4,7-dioxoheptanoic acid (CAS No. 1506-55-4) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related carboxylic acids and ethers. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound, which is presumed to be a skin and eye irritant based on the hazard profiles of similar chemical structures.[1][2]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required.[1] A face shield should be worn in situations where splashing is likely.[2] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1] A lab coat is mandatory.[2] For larger quantities or potential spills, additional protective clothing and boots may be necessary.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Inspect gloves for any defects before use.[1]
-
-
Handling:
-
Post-Handling:
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any remaining compound should be disposed of as hazardous chemical waste.[2]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not empty into drains.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
